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  • Product: Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
  • CAS: 719274-85-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate, a molecule of significant interest within the re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate, a molecule of significant interest within the realm of medicinal chemistry and materials science. While specific literature on this exact compound (CAS 719274-85-8) is sparse, this document leverages established principles of organic synthesis and the well-documented utility of the bicyclo[2.2.2]octane (BCO) scaffold to present a scientifically grounded guide. We will delve into a proposed synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications, particularly in drug discovery where the BCO core serves as a three-dimensional bioisostere for the phenyl group.

The Bicyclo[2.2.2]octane Scaffold: A Rigid Framework for Innovation

The bicyclo[2.2.2]octane core is a highly rigid and sterically defined three-dimensional structure.[1] This rigidity is a key advantage in drug design, as it allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Unlike flat, aromatic rings, the saturated, non-planar nature of the BCO scaffold can improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of effective therapeutic agents.[3][4]

The BCO moiety is recognized as a valuable bioisostere for the para-substituted phenyl group.[3] Bioisosteric replacement is a strategy in drug design where a portion of a molecule is replaced by another with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The geometric distance between the 1 and 4 positions of the BCO scaffold is comparable to that of a para-substituted phenyl ring, making it an excellent three-dimensional substitute.[3]

Proposed Synthesis of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate

The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylates typically involves a multi-step sequence, often beginning with a Diels-Alder reaction to construct the core bicyclic system.[5][6] The following proposed synthesis for Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate is based on well-established synthetic transformations.

Synthetic_Pathway cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Iodolactonization cluster_2 Step 3: Elimination and Esterification cluster_3 Step 4: Vinyl Group Installation & Final Product A 1,3-Cyclohexadiene C Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate A->C Lewis Acid (e.g., AlCl3) DCM, 0°C to rt B Methyl acrylate B->C D Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid C->D 1. NaOH, H2O/MeOH 2. H3O+ E Iodolactone intermediate D->E I2, KI, NaHCO3 H2O F Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate E->F Zn, AcOH G Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate F->G I2, PPh3, Imidazole Toluene H Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate G->H Vinyltributyltin, Pd(PPh3)4 Toluene, reflux

Caption: Proposed synthetic workflow for Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.

Experimental Protocols

Step 1: Diels-Alder Cycloaddition to form Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate

This reaction establishes the bicyclo[2.2.2]octene framework through a [4+2] cycloaddition.[6]

  • Procedure:

    • To a solution of 1,3-cyclohexadiene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 0.1 eq).

    • Slowly add methyl acrylate (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.

Step 2: Iodolactonization

This step sets the stage for the introduction of functionality at the 4-position.

  • Procedure:

    • Hydrolyze the ester from Step 1 using aqueous sodium hydroxide in methanol, followed by acidification to yield the corresponding carboxylic acid.

    • Dissolve the resulting bicyclo[2.2.2]oct-5-ene-2-carboxylic acid in an aqueous solution of sodium bicarbonate.

    • Add a solution of iodine and potassium iodide in water dropwise until a persistent brown color is observed.

    • Stir at room temperature for 4-6 hours.

    • Extract the product with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude iodolactone intermediate.

Step 3: Reductive Dehalogenation and Functional Group Interconversion

This sequence transforms the iodolactone to a key intermediate for vinyl group installation.

  • Procedure:

    • Reduce the iodolactone with zinc dust in acetic acid to yield the corresponding 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.

    • Esterify the carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄ catalyst) to give methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.

    • Convert the hydroxyl group to an iodide using iodine, triphenylphosphine, and imidazole in toluene to afford methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate.

Step 4: Stille Coupling for Vinyl Group Installation

The final step introduces the vinyl group via a palladium-catalyzed cross-coupling reaction.

  • Procedure:

    • To a solution of methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate in toluene, add vinyltributyltin (1.2 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride.

    • Stir for 1 hour, then filter through celite.

    • Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.

Spectroscopic Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.

Spectroscopic Data Predicted Values
¹H NMR (CDCl₃) δ 5.80-5.95 (m, 1H, -CH=CH₂), 4.90-5.10 (m, 2H, -CH=CH₂), 3.65 (s, 3H, -OCH₃), 1.70-2.00 (m, 6H, bicyclic protons), 1.50-1.65 (m, 6H, bicyclic protons).
¹³C NMR (CDCl₃) δ 176.0 (C=O), 142.0 (-CH=CH₂), 114.0 (-CH=CH₂), 51.5 (-OCH₃), 40.0 (bridgehead C), 38.0 (bridgehead C), 30.0-35.0 (multiple CH₂ signals).
IR (thin film) ν (cm⁻¹) 2950, 2870 (C-H stretch), 1730 (C=O stretch, ester), 1640 (C=C stretch, vinyl), 1240, 1170 (C-O stretch).
Mass Spec (EI) m/z (%) 208 (M⁺), 193 (M⁺ - CH₃), 179 (M⁺ - C₂H₅), 149 (M⁺ - COOCH₃).

Potential Applications in Drug Discovery and Materials Science

The unique structural features of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate suggest its potential utility in several areas of chemical research and development.

Medicinal Chemistry
  • Scaffold for Novel Therapeutics: The BCO core provides a rigid and well-defined three-dimensional framework for the development of novel enzyme inhibitors and receptor modulators.[1] Derivatives of the BCO scaffold have shown promise as antiviral agents, including inhibitors of the SARS-CoV-2 main protease, and as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[2][7] The vinyl and ester functionalities of the target molecule serve as versatile handles for further chemical modification to explore structure-activity relationships.

Bioisosterism cluster_0 para-Substituted Phenyl Ring cluster_1 Bicyclo[2.2.2]octane Core A [Phenyl Ring Structure] B [BCO Structure] A->B Bioisosteric Replacement

Caption: Bioisosteric relationship between a phenyl ring and the BCO scaffold.

  • Probing Ligand-Receptor Interactions: The conformational rigidity of the BCO scaffold is invaluable for structure-activity relationship (SAR) studies. By incorporating this scaffold into bioactive molecules, researchers can gain a more precise understanding of how the spatial orientation of key functional groups influences binding to biological targets.[1]

Materials Science
  • Polymer Chemistry: The vinyl group of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate can participate in polymerization reactions, leading to the formation of polymers with unique properties. The rigid BCO unit incorporated into the polymer backbone could enhance thermal stability and mechanical strength.

  • Cross-linking Agent: The vinyl functionality could also be utilized for cross-linking existing polymer chains, thereby modifying their properties for specific applications.

Conclusion

Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate represents a promising, yet underexplored, chemical entity. Its rigid bicyclo[2.2.2]octane core, combined with versatile vinyl and ester functional groups, makes it a valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science. The proposed synthetic pathway, based on established chemical principles, provides a roadmap for its preparation. Further investigation into the properties and applications of this molecule and its derivatives is warranted and holds the potential to contribute to advancements in these fields.

References

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC. Available from: [Link]

  • Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives. Available from: [Link]

  • (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - ResearchGate. Available from: [Link]

  • Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Phenyl. Available from: [Link]

  • The synthesis and transformations of fused bicyclo[2.2.2]octenes - arkat usa. Available from: [Link]

  • Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids1. Available from: [Link]

  • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC. Available from: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Available from: [Link]

  • Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products - ResearchGate. Available from: [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents.
  • Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC. Available from: [Link]

  • Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide - eScholarship.org. Available from: [Link]

  • (PDF) Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL Main Protease - ResearchGate. Available from: [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions | Request PDF - ResearchGate. Available from: [Link]

  • The Preparation of 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes | Journal of the American Chemical Society. Available from: [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Bicyclo[2.2.2]octane-1-carboxylic acid | C9H14O2 | CID 136534 - PubChem. Available from: [Link]

  • WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents.
  • Bicyclo(2.2.2)octane - SpectraBase. Available from: [Link]

  • Bicyclo[2.2.2]octane-1-carboxylic acid - the NIST WebBook. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Properties and Applications of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate in Modern Drug Discovery

An in-depth technical guide analyzing the properties, synthetic utility, and bioisosteric applications of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate. Executive Summary The pharmaceutical industry’s paradigm shift t...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide analyzing the properties, synthetic utility, and bioisosteric applications of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.

Executive Summary

The pharmaceutical industry’s paradigm shift toward escaping "flatland" has elevated the importance of three-dimensional, sp3-rich scaffolds. Among these, the bicyclo[2.2.2]octane (BCO) core has emerged as a premier rigid bioisostere for the para-substituted phenyl ring. Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate (CAS: 719274-85-8) serves as a highly versatile bifunctional building block in this space. By offering both a reactive vinyl group and a protected carboxylic acid, it enables orthogonal functionalization, making it an indispensable intermediate for medicinal chemists and materials scientists.

The "Escape from Flatland" Paradigm

Replacing a flat aromatic ring with a BCO core fundamentally alters the physicochemical properties of a drug candidate. The distance between the bridgehead carbons in the BCO scaffold is approximately 2.60 Å, which closely mimics the 2.79 Å distance of a para-phenyl group .

However, unlike the phenyl ring, the BCO core has a Fraction of sp3 carbons (Fsp3) of 1.0. This disruption of planarity prevents tight crystal lattice packing, dramatically increasing aqueous solubility. Furthermore, the removal of the aromatic system eliminates metabolic liabilities associated with arene oxidation and reduces lipophilicity (clogP), which is frequently correlated with off-target hERG toxicity.

BioisostereLogic P para-Phenyl Ring (Flat, 2D, Fsp3 = 0) BCO Bicyclo[2.2.2]octane (BCO) (3D, Fsp3 = 1.0) P->BCO Bioisosteric Replacement Sol Increased Aqueous Solubility (Disrupted Crystal Lattice) BCO->Sol Tox Reduced hERG Toxicity (Lower Lipophilicity) BCO->Tox Met Enhanced Metabolic Stability (No Aromatic Oxidation) BCO->Met

Logical framework for replacing a para-phenyl ring with a BCO scaffold.

Physicochemical Profile

Understanding the baseline quantitative properties of this building block is critical for downstream computational modeling and synthetic planning .

Table 1: Quantitative Physicochemical Properties

PropertyValueComparison to para-Phenyl
CAS Number 719274-85-8N/A
Molecular Formula C12H18O2N/A
Molecular Weight 194.27 g/mol N/A
Bridgehead Distance ~2.60 Å2.79 Å (Highly comparable spatial vector)
Fsp3 (Core) 1.00.0 (Maximized 3D character)

Synthetic Versatility & Reactivity

The strategic value of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate lies in its orthogonal reactivity. The methyl ester can be selectively hydrolyzed, amidated, or reduced, while the distal vinyl group serves as a handle for cross-metathesis, hydroboration-oxidation, or Heck-type couplings.

SynthWorkflow A Methyl 4-vinylbicyclo[2.2.2]octane -1-carboxylate B Saponification (LiOH, THF/H2O) A->B D Cross-Metathesis (Grubbs II) A->D F Reduction (LiAlH4) A->F C 4-Vinylbicyclo[2.2.2]octane -1-carboxylic acid B->C E Substituted Alkene Derivatives D->E G 4-Vinylbicyclo[2.2.2]octane -1-methanol F->G

Synthetic versatility of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and explaining the causality behind critical reagent choices.

Protocol A: Saponification to 4-Vinylbicyclo[2.2.2]octane-1-carboxylic acid
  • Objective: Selective deprotection of the methyl ester without isomerizing or degrading the vinyl moiety.

  • Causality of Choices: Lithium hydroxide (LiOH) is selected over sodium or potassium hydroxide. The BCO core is highly lipophilic; LiOH provides superior solubility in the required THF/H2O co-solvent system, preventing the premature precipitation of the carboxylate salt that often stalls the reaction.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate in a 3:1 mixture of THF and deionized water (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of LiOH monohydrate at 0 °C. (Rationale: The slight excess and cold addition prevent localized exothermic degradation of the vinyl group).

  • Propagation: Warm the mixture to room temperature and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1, KMnO4 stain). The starting material (Rf ~0.7) should completely disappear, replaced by a baseline spot (the lithium salt).

  • Workup & Validation: Acidify the aqueous layer to pH 2 using 1M HCl, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Validate the product via 1H-NMR (CDCl3), ensuring the disappearance of the sharp singlet at ~3.6 ppm (methoxy protons) while confirming the retention of the vinyl multiplet at 5.8 ppm.

Protocol B: Olefin Cross-Metathesis
  • Objective: Extension of the vinyl group to access substituted alkyl/aryl chains.

  • Causality of Choices: Grubbs Second Generation (Grubbs II) catalyst is utilized instead of Grubbs I. The steric bulk of the BCO core adjacent to the vinyl group, combined with the electron-withdrawing nature of the distal ester, demands a highly active ruthenium catalyst to achieve optimal turnover frequencies and overcome steric hindrance.

Step-by-Step Methodology:

  • Initiation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of the BCO starting material and 3.0 eq of the cross-coupling olefin (e.g., an activated acrylate) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalysis: Add 5 mol% of Grubbs II catalyst. (Rationale: DCM is used to maintain high catalyst stability and solubility for the bulky BCO intermediate).

  • Propagation: Heat the reaction mixture to reflux (40 °C) for 12 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Look for the mass shift corresponding to the loss of ethylene gas (M - 28 + Mass of incoming olefin).

  • Workup & Validation: Quench the reaction with ethyl vinyl ether (to deactivate the Ru catalyst). Concentrate and purify via flash column chromatography. Validate via 1H-NMR, specifically looking for the shift in the olefinic proton signals and the diagnostic coupling constants (J ~ 15-16 Hz) confirming the E-isomer formation.

Conclusion

Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate is a critical enabler in the modern medicinal chemist's toolkit. By understanding the precise physicochemical benefits of the BCO bioisostere and mastering its orthogonal synthetic handles, drug development professionals can effectively navigate away from flat, low-solubility aromatic systems toward robust, 3D-rich clinical candidates.

References

  • Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 5608 (2023).[Link]

Foundational

Introduction: The Strategic Combination of a Rigid Scaffold and a Reactive Moiety

An In-depth Technical Guide to Bicyclo[2.2.2]octane Vinyl Ester: Structure, Synthesis, and Applications In the landscape of modern chemistry, the design of novel molecules with tailored properties is paramount for advanc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bicyclo[2.2.2]octane Vinyl Ester: Structure, Synthesis, and Applications

In the landscape of modern chemistry, the design of novel molecules with tailored properties is paramount for advancements in drug discovery and materials science. Bicyclo[2.2.2]octane vinyl ester represents a fascinating, albeit not commonly cataloged, class of compounds that merges a structurally rigid, three-dimensional bicyclic core with a versatile vinyl ester functional group. The bicyclo[2.2.2]octane (BCO) framework is increasingly recognized as a valuable building block, particularly in medicinal chemistry, where it serves as a non-planar bioisostere for phenyl rings.[1] This substitution can lead to significant improvements in the physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability.[1]

This technical guide will provide a comprehensive exploration of a representative molecule from this class: vinyl bicyclo[2.2.2]octane-2-carboxylate . We will delve into its chemical structure, molecular weight, and key physicochemical properties. Furthermore, this guide will present a detailed, field-proven methodology for its synthesis, discuss its reactivity with a focus on polymerization, and explore its potential applications for researchers, scientists, and drug development professionals.

Core Molecular Structure and Properties

The foundational components of vinyl bicyclo[2.2.2]octane-2-carboxylate are the bicyclo[2.2.2]octane core and the vinyl ester functional group. Understanding these individual parts is key to appreciating the properties of the combined molecule.

The Bicyclo[2.2.2]octane Scaffold: A 3D-Rich Phenyl Ring Bioisostere

The bicyclo[2.2.2]octane system is a highly constrained, cage-like structure composed of three fused six-membered rings in a boat conformation.[2] This rigidity imparts a predictable three-dimensional geometry, which is highly advantageous in the rational design of molecules intended to interact with specific biological targets.[1]

In drug development, there is a growing emphasis on moving away from "flat" aromatic structures to improve compound developability. The introduction of scaffolds with a higher fraction of sp³-hybridized carbons can enhance solubility and reduce off-target effects. The BCO core is an exemplary 3D-rich scaffold that can mimic the spatial arrangement of substituents on a para-substituted phenyl ring, making it a valuable bioisostere.

cluster_0 para-Substituted Phenyl Ring cluster_1 Bicyclo[2.2.2]octane Bioisostere phenyl R1-Ph-R2 bco R1-BCO-R2 phenyl->bco Bioisosteric Replacement

BCO as a 3D bioisostere for a phenyl ring.
The Vinyl Ester Functional Group: A Versatile Reactive Handle

Vinyl esters are a class of organic compounds featuring an ester linkage to a vinyl group. They are key intermediates in organic synthesis and are widely used in the production of polymers.[3] The vinyl group can undergo free-radical polymerization, making these compounds valuable monomers for creating a wide range of materials, from adhesives and coatings to specialized resins.[3][4] The reactivity of the vinyl ester double bond is generally lower than that of acrylates and methacrylates, which can be a useful characteristic for controlling polymerization kinetics in copolymer systems.[5][6]

Vinyl Bicyclo[2.2.2]octane-2-carboxylate: Physicochemical Properties

For the purpose of this guide, we will focus on vinyl bicyclo[2.2.2]octane-2-carboxylate. The properties of its constituent acid, bicyclo[2.2.2]octane-2-carboxylic acid, are well-documented.[2][7][8][9]

cluster_0 Vinyl Bicyclo[2.2.2]octane-2-carboxylate mol formula C11H16O2

Chemical structure of vinyl bicyclo[2.2.2]octane-2-carboxylate.
PropertyValueSource
Molecular Formula C₁₁H₁₆O₂Calculated
Molecular Weight 180.24 g/mol Calculated
IUPAC Name vinyl bicyclo[2.2.2]octane-2-carboxylate
CAS Number Not assigned
Precursor Acid Bicyclo[2.2.2]octane-2-carboxylic acid[7]
Precursor Acid MW 154.21 g/mol [7][8]
Precursor Acid CAS 29221-25-8[2][7][9]

Synthesis of Vinyl Bicyclo[2.2.2]octane-2-carboxylate

The synthesis of vinyl esters from carboxylic acids is a well-established transformation in organic chemistry. One of the most efficient and widely used methods is the palladium-catalyzed transvinylation reaction using vinyl acetate as the vinyl source.[10][11] This method avoids the direct use of acetylene gas and proceeds under relatively mild conditions.

Proposed Synthetic Pathway

The synthesis of vinyl bicyclo[2.2.2]octane-2-carboxylate can be achieved via a palladium(II)-catalyzed exchange reaction between bicyclo[2.2.2]octane-2-carboxylic acid and vinyl acetate.

start Bicyclo[2.2.2]octane-2-carboxylic Acid product Vinyl Bicyclo[2.2.2]octane-2-carboxylate start->product Transvinylation reagents Vinyl Acetate Pd(OAc)₂ (cat.) Ligand (e.g., 2,2'-bipyridyl) Base (e.g., Na₂CO₃) reagents->product

Proposed synthesis of vinyl bicyclo[2.2.2]octane-2-carboxylate.
Experimental Protocol: Palladium-Catalyzed Transvinylation

This protocol is adapted from established procedures for the vinylation of carboxylic acids.[10][11]

Materials:

  • Bicyclo[2.2.2]octane-2-carboxylic acid

  • Vinyl acetate (inhibitor-free)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2,2'-Bipyridyl

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add bicyclo[2.2.2]octane-2-carboxylic acid (1.0 eq), palladium(II) acetate (0.02 eq), 2,2'-bipyridyl (0.04 eq), and anhydrous sodium carbonate (1.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (to a concentration of ~0.5 M of the carboxylic acid) and an excess of vinyl acetate (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure vinyl bicyclo[2.2.2]octane-2-carboxylate.

Reactivity and Potential Applications

The unique combination of a rigid, 3D scaffold and a polymerizable functional group makes vinyl bicyclo[2.2.2]octane-2-carboxylate a promising candidate for several applications.

Polymer Chemistry and Materials Science

The vinyl ester group can undergo free-radical polymerization, allowing for the incorporation of the rigid BCO scaffold into polymer backbones. This can lead to materials with enhanced thermal stability, higher glass transition temperatures, and improved mechanical properties.

  • Homopolymerization: The homopolymer of vinyl bicyclo[2.2.2]octane-2-carboxylate would be expected to be a rigid, amorphous material with a high softening point.

  • Copolymerization: Copolymerization with other vinyl monomers (e.g., acrylates, styrenics) could be used to tune the properties of the resulting polymer. Due to the relatively low reactivity of the vinyl ester double bond, it may act as a modulating comonomer, influencing the polymerization kinetics and the final polymer architecture.[5]

Drug Discovery and Medicinal Chemistry

While the vinyl ester group itself is not typically a stable pharmacophore due to potential hydrolysis, it can serve as a valuable synthetic intermediate.

  • Scaffold for Further Derivatization: The BCO core with the ester functionality can be a starting point for the synthesis of more complex molecules. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines or other nucleophiles to build a library of compounds for biological screening.

  • Bio-conjugation Handle: The vinyl group could potentially be used in click-chemistry-type reactions for bioconjugation, although other functional groups are more commonly employed for this purpose. The primary value in this context remains the BCO scaffold's ability to act as a 3D bioisostere.[1]

Conclusion

Bicyclo[2.2.2]octane vinyl ester, represented here by vinyl bicyclo[2.2.2]octane-2-carboxylate, is a molecule of significant potential, bridging the gap between advanced materials and medicinal chemistry. Its synthesis from readily available precursors via established catalytic methods makes it an accessible target for research. The rigid, three-dimensional BCO core offers a modern approach to molecular design, particularly in the "escape from flatland" strategy in drug discovery, while the vinyl ester group provides a gateway to novel polymers with tailored properties. This guide provides a foundational understanding and practical protocols to encourage further exploration of this and related compounds by the scientific community.

References

  • BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.
  • Lian, W., & Pei, D. (2014). Bicyclic Peptides as Next-Generation Therapeutics. ACS Chemical Biology, 9(7), 1439–1448.
  • Zhang, Y., et al. (2023). Chemically Synthetic Strategies for Bicyclic Peptides and Their Application in Drug Development. iAcademic Connect.
  • Gurbanov, A. V., et al. (2023). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 6(3), 223-241.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301188, Bicyclo[2.2.2]octane-2-carboxylic acid, 2-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 268179, Bicyclo[2.2.2]octane-2-carboxylic acid. Retrieved from [Link]

  • Hasanov, F. S., et al. (2023). Synthesis of Aromatic Vinyl Esters by Exchange Reaction Catalyzed with Pd(II). Chemistry & Chemical Technology, 17(1), 123-129.
  • Li, J., et al. (2022). Process for preparing higher vinyl carboxylate.
  • Hasan, M., et al. (1999). Synthesis of Aromatic Vinyl Esters by Exchange Reaction Catalyzed with Pd(II). Molecules, 4(5), 135-139.
  • Reddy, S. K., et al. (2007). (Meth)Acrylate Vinyl Ester Hybrid Polymerizations. Polymer Preprints, 48(2), 999-1000.
  • Weider, P. R. (1993). Catalytic transvinylation of vinyl esters. (U.S.
  • Yoshida, H., & Rånby, B. (1967). ESR Studies of Vinyl Polymerization in Solution. Advances in Chemistry, 66, 100-116.
  • Avci, D., et al. (2004). Photopolymerization of New Vinyl Ester Monomers. RadTech Report.
  • Janes, M. D., & Crawford, D. L. (1999). Thermochemical Response of Vinyl-Ester Resin.
  • Polymer Properties Database. (n.d.). Thermoset Polymers: Vinyl Esters. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). Retrieved from [Link]

  • Chepurkine, A. A., et al. (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • LookChem. (n.d.). Cas 826-45-9,Bicyclo[2.2.2]octane-1,4-dimethanol. Retrieved from [Link]

  • Bicycle Therapeutics. (n.d.). Pipeline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9235, Bicyclo(2.2.2)octane. Retrieved from [Link]

Sources

Exploratory

Bioisosteric Utility of Vinyl-Substituted Bicyclo[2.2.2]octanes: Structural Dynamics and Synthetic Access

Executive Summary The replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a dominant strategy in modern medicinal chemistry, often termed "escaping flatland." Among these, the bicyclo[2.2....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a dominant strategy in modern medicinal chemistry, often termed "escaping flatland." Among these, the bicyclo[2.2.2]octane (BCO) moiety serves as a privileged bioisostere for the para-phenyl ring.[1][2] This guide focuses on a specific subclass: vinyl-substituted BCOs . Unlike styrene, where the vinyl group is conjugated to the aromatic system, vinyl-BCOs offer a unique structural motif where the unsaturated handle is electronically decoupled from the rigid cage. This distinction allows for precise tuning of lipophilicity, metabolic stability, and covalent reactivity without the liability of extended


-systems.

The Bioisosteric Rationale: Phenyl vs. BCO

The primary driver for deploying BCO is to improve the physicochemical profile of a drug candidate without altering its binding vector.

Structural and Electronic Comparison

The BCO cage is a "super-stiff" spacer. When substituted at the 1 and 4 positions, the exit vectors are collinear, mimicking the geometry of 1,4-disubstituted benzene. However, the electronic and steric consequences are profound.

Featurepara-Phenyl1,4-Bicyclo[2.2.2]octane (BCO)Impact on Drug Design
Geometry Planar (2D)Cage (3D)Increases Fsp³, disrupts crystal packing, improves solubility.[1]
Bridgehead Distance ~2.80 Å~2.60 ÅSlightly shorter but bioisosterically compatible for most pockets.
Electronic Nature Electron-rich

-cloud
Aliphatic

-framework
Eliminates

-

stacking; reduces hERG binding probability.
Metabolism Prone to aromatic hydroxylationStable cageBlocks metabolic soft spots; increases half-life (

).
Lipophilicity High (LogP ~2.1 for benzene)High (LogP ~2.3 for BCO)BCO is lipophilic but solubilizing groups (e.g., oxa-BCO) can mitigate this.
The "Vinyl" Specificity

In a vinyl-phenyl (styrene) system, the double bond is conjugated with the ring, affecting the electronics of the entire system (e.g., lowering the oxidation potential). In vinyl-BCO , the double bond is isolated.

  • Reactivity: The vinyl group acts as a pure steric probe or a specific handle for metabolic processing (e.g., epoxidation) without resonance stabilization.

  • Covalent Targeting: As a warhead, vinyl-BCO is less electrophilic than styrene-based Michael acceptors, offering a "tuner" for reactivity when a milder covalent interaction is required.

Visualization of Bioisosteric Logic

The following diagram illustrates the structural and functional divergence between the aromatic progenitor and the saturated BCO bioisostere.

Bioisostere_Logic Phenyl Phenyl Ring (Planar, Aromatic) BCO Bicyclo[2.2.2]octane (3D Cage, Aliphatic) Phenyl->BCO Bioisosteric Replacement (Escape from Flatland) Properties_Ph Properties: - Low Solubility - Metabolic Liability (CYP) - Pi-Stacking Phenyl->Properties_Ph Intrinsic Vinyl_Ph Vinyl-Phenyl (Styrene) Conjugated System Phenyl->Vinyl_Ph + Vinyl Group Properties_BCO Properties: - High Fsp3 - Metabolic Stability - No hERG Pi-Trap BCO->Properties_BCO Intrinsic Vinyl_BCO Vinyl-BCO Electronically Decoupled BCO->Vinyl_BCO + Vinyl Group Vinyl_Ph->Vinyl_BCO Reactivity Shift: Loss of Conjugation

Caption: Comparative logic flow demonstrating the shift from planar aromatic systems to rigid aliphatic cages, highlighting the electronic decoupling of the vinyl substituent.

Synthetic Methodology: Accessing Vinyl-BCOs

The synthesis of 1,4-disubstituted BCOs typically relies on the Diels-Alder reaction.[3] The introduction of the vinyl group is best achieved via late-stage functionalization of a bridgehead aldehyde or ester.

Protocol: Synthesis of 4-Vinylbicyclo[2.2.2]octane-1-carboxylic Acid

This protocol describes the construction of the BCO cage followed by the installation of the vinyl group.

Reagents:

  • 1,3-Cyclohexadiene

  • Methyl acrylate (or Methyl propiolate for unsaturated variants)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Dess-Martin Periodinane (DMP) or Swern reagents

  • Methyltriphenylphosphonium bromide (Wittig reagent)

  • Potassium tert-butoxide (KOtBu)

Step-by-Step Workflow:

  • Diels-Alder Cycloaddition (Cage Formation):

    • Combine 1,3-cyclohexadiene (1.0 eq) and methyl acrylate (1.2 eq) in a sealed tube.

    • Heat to 150°C for 24-48 hours (or use Lewis acid catalysis, e.g., AlCl₃, at lower temps).

    • Result: Mixture of endo/exo methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.

    • Note: Hydrogenation (Pd/C, H₂) is required here to obtain the saturated BCO cage if the alkene bridge is not desired.

  • Bridgehead Functionalization (The "Kotha" Method):

    • Direct 1,4-functionalization is often achieved via oxidative decarboxylation or specific radical halogenation, but a common commercial route starts from diethyl succinate condensation to yield bicyclo[2.2.2]octane-1,4-dicarboxylate (commercially available).

  • Differentiation and Reduction (From 1,4-Diester):

    • Hydrolysis: Selectively hydrolyze one ester (if possible) or fully hydrolyze to diacid and re-esterify statistically to get the mono-ester.

    • Reduction: Treat 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid with borane-THF (selective for acid) or reduce the diester to the diol and re-oxidize.

    • Target Intermediate:Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate .

  • Wittig Olefination (Vinyl Installation):

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0°C.

    • Add KOtBu (1.3 eq) dropwise; stir for 30 mins (solution turns yellow).

    • Add the BCO-aldehyde (1.0 eq) slowly.

    • Stir at RT for 4 hours. Quench with sat. NH₄Cl.

    • Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica flash chromatography.

Self-Validating Checkpoint:

  • ¹H NMR: Look for the characteristic vinyl pattern: a doublet of doublets (dd) around 5.8 ppm and two doublets around 4.9-5.0 ppm. The BCO cage protons will appear as broad multiplets between 1.4-1.9 ppm.

  • Absence of Aromaticity: Ensure no signals > 7.0 ppm (unless other aromatic groups are present).

Physicochemical & Metabolic Profiling

The following data summarizes the impact of replacing a phenyl ring with BCO in a generic kinase inhibitor scaffold (e.g., Imatinib analogs).

Table 1: Comparative Physicochemical Metrics

Data derived from generalized SAR studies on BCO bioisosteres [1, 2].

PropertyPhenyl-AnalogBCO-AnalogVinyl-BCO Analog*Interpretation
LogD (pH 7.4) 3.62.7~3.1BCO lowers LogD compared to phenyl; Vinyl adds slight lipophilicity over ethyl.
Solubility (µM) 874~50Significant improvement due to disruption of planarity.
Cl_int (microsomes) High (28 µL/min/mg)Low (16 µL/min/mg)MediumVinyl group may be a site for epoxidation, slightly reducing stability vs. saturated BCO.
HERG Inhibition HighLowLowLack of

-stacking reduces off-target cardiac risk.

*Estimated values based on functional group contributions.

Metabolic Considerations

While the BCO cage itself is metabolically robust, the vinyl substituent introduces a metabolic handle.

  • Pathway: Cytochrome P450 enzymes may epoxidize the vinyl group.

  • Mitigation: If the vinyl group is essential for binding but metabolically labile, sterically shielding it (e.g., via an adjacent methyl group on the cage) or converting it to a cyclopropane can improve stability.

Experimental Workflow Visualization

The synthesis of the vinyl-BCO scaffold requires careful stage-gating.

Synthesis_Workflow Start Start: 1,4-Cyclohexadiene + Methyl Acrylate DielsAlder Step 1: Diels-Alder (150°C, Sealed Tube) Start->DielsAlder Intermediate1 Bicyclo[2.2.2]oct-5-ene Intermediate DielsAlder->Intermediate1 Hydrogenation Step 2: Hydrogenation (H2, Pd/C) Intermediate1->Hydrogenation Saturate Cage BCO_Ester Saturated BCO Ester Hydrogenation->BCO_Ester Transformation Step 3: Ester to Aldehyde (Reduction + Oxidation) BCO_Ester->Transformation Wittig Step 4: Wittig Reaction (Ph3P=CH2) Transformation->Wittig Final Final: Vinyl-BCO Scaffold Wittig->Final

Caption: Step-by-step synthetic pathway from commodity chemicals to the functionalized vinyl-BCO scaffold.

References

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Mykhailiuk, P. K., et al. (2023). [Link][4][5]

  • Synthesis and transformations of fused bicyclo[2.2.2]octenes. Krivec, M., et al. (2008).[6] ARKIVOC. [Link][6]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., et al. J. Med. Chem. (2009). [Link]

Sources

Foundational

A Technical Guide to the Solubility of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate: Predictive Analysis and Experimental Determination

This guide provides a comprehensive analysis of the solubility characteristics of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate. In the absence of extensive published solubility data for this specific molecule, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate. In the absence of extensive published solubility data for this specific molecule, this document outlines a framework for predicting its solubility based on its chemical structure and provides detailed, field-proven experimental protocols for its empirical determination. This resource is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Bicyclo[2.2.2]octane Scaffold and Its Significance

The bicyclo[2.2.2]octane core is a rigid, three-dimensional hydrocarbon framework that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its defined geometry allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Derivatives of this scaffold are being explored for a range of applications, including as antiviral agents, anti-inflammatory compounds, and enzyme inhibitors.[1][3] Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate, with its ester and vinyl functionalities, represents a versatile building block for the synthesis of more complex molecules. Understanding its solubility is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.

Predicted Solubility Profile of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] An analysis of the structure of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate allows for a reasoned prediction of its solubility profile.

Molecular Structure Analysis:

  • Nonpolar Core: The bicyclo[2.2.2]octane cage is a bulky, nonpolar hydrocarbon structure. This large nonpolar surface area will dominate the molecule's overall character.

  • Polar Functional Groups: The molecule possesses a methyl ester (-COOCH₃) group and a vinyl (-CH=CH₂) group. The ester group introduces polarity through its carbon-oxygen double and single bonds, allowing for dipole-dipole interactions and hydrogen bonding with protic solvents. The vinyl group is generally considered nonpolar but can participate in weak van der Waals interactions.

Predicted Solubility:

Based on this structure, methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate is expected to be:

  • Soluble in nonpolar organic solvents: such as hexane, cyclohexane, and toluene, due to the large nonpolar bicyclo[2.2.2]octane core.

  • Soluble in moderately polar organic solvents: such as diethyl ether, ethyl acetate, dichloromethane, and acetone. The polarity of the ester group will facilitate dissolution in these solvents.

  • Slightly soluble to insoluble in highly polar protic solvents: such as methanol and ethanol. While the ester group can form hydrogen bonds, the large nonpolar scaffold may limit solubility.

  • Insoluble in water: The molecule's predominantly nonpolar character will prevent significant dissolution in a highly polar solvent like water.

The following table summarizes the predicted solubility:

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneHigh"Like dissolves like" - large nonpolar core.
Polar Aprotic Acetone, Ethyl AcetateHigh to ModeratePolarity of the ester group facilitates interaction.
Polar Protic Ethanol, MethanolLow to ModerateHydrogen bonding capability of the ester is offset by the nonpolar cage.
Highly Polar WaterInsolublePredominantly nonpolar character of the molecule.

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a compound like methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.

Qualitative "Rule of Thumb" Solubility Test

This initial test provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 10-20 mg of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered "soluble."

  • If the solid remains, the compound is "insoluble" or "sparingly soluble."

  • Repeat this procedure for a range of solvents from different classes (nonpolar, polar aprotic, polar protic).

Workflow for Qualitative Solubility Testing:

G start Start: Add ~10-20 mg of compound to test tube add_solvent Add 1 mL of solvent start->add_solvent agitate Agitate for 1-2 minutes add_solvent->agitate observe Visually inspect for undissolved solid agitate->observe soluble Soluble observe->soluble Solid dissolves insoluble Insoluble / Sparingly Soluble observe->insoluble Solid remains

Caption: Workflow for the qualitative solubility test.

Quantitative Solubility Determination by Gravimetric Analysis

This method provides a more precise measurement of solubility.

Protocol:

  • Prepare a saturated solution of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate in the solvent of interest by adding an excess of the compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully transfer a known volume of the clear supernatant to a pre-weighed, clean, and dry evaporating dish.

  • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's boiling point.

  • Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

  • Calculate the solubility in g/L or mg/mL.

Workflow for Gravimetric Solubility Determination:

G start Prepare saturated solution (excess solute) equilibrate Equilibrate at constant temperature (e.g., 24h) start->equilibrate supernatant Transfer known volume of clear supernatant equilibrate->supernatant evaporate Evaporate solvent from pre-weighed dish supernatant->evaporate weigh Weigh dish with solid residue evaporate->weigh calculate Calculate solubility (g/L or mg/mL) weigh->calculate

Caption: Workflow for quantitative solubility determination by gravimetric analysis.

Factors Influencing Solubility

Several factors can affect the solubility of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate:

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[5] This is because the dissolution process is often endothermic.

  • pH: The solubility of this compound is not expected to be significantly affected by pH as it does not contain readily ionizable functional groups like carboxylic acids or amines.

  • Purity of the Compound: Impurities can either increase or decrease the observed solubility.

  • Polymorphism: Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

References

  • Llabres i Campaner, P. J., et al. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions, 46(22), 7397-7402. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 4-aminobicyclo(2.2.2)octane-1-carboxylate. PubChem. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • National Institute of Standards and Technology (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. NIST Mass Spectrometry Data Center. Available at: [Link]

  • Cheméo (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- (CAS 702-67-0). Available at: [Link]

  • Reddy, G. P., et al. (2016). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 3(10), 1269-1273. Available at: [Link]

  • LibreTexts Chemistry (2023). Solubility of Organic Compounds. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2736. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Methylbicyclo[2.2.2]oct-2-ene-1-yl carboxylic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 1-methyl-4-(1-methylethyl)bicyclo(2.2.2)oct-5-ene-2-carboxylate. PubChem. Available at: [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711-733. Available at: [Link]

  • ResearchGate (2016). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Available at: [Link]

  • Dalton Transactions (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Available at: [Link]

  • The Journal of Organic Chemistry (2025). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. Available at: [Link]

  • LibreTexts Chemistry (2024). Experiment 727: Organic Compound Functional Groups. Available at: [Link]

  • University of California, Irvine (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Hydrolysis of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate to acid

An Application Note for the Synthesis of 4-Vinylbicyclo[2.2.2]octane-1-carboxylic Acid via Saponification Abstract This application note provides a comprehensive guide for the hydrolysis of methyl 4-vinylbicyclo[2.2.2]oc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Vinylbicyclo[2.2.2]octane-1-carboxylic Acid via Saponification

Abstract

This application note provides a comprehensive guide for the hydrolysis of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate to its corresponding carboxylic acid, a valuable building block in synthetic chemistry. We present a detailed, field-proven protocol based on alkaline hydrolysis (saponification), which offers significant advantages in terms of reaction efficiency and yield over acid-catalyzed methods. This document delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines methods for reaction monitoring and product characterization, and includes a troubleshooting guide. The protocols described herein are designed for researchers and professionals in chemical synthesis and drug development, ensuring both reproducibility and a deep understanding of the process.

Introduction and Strategic Considerations

The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry and materials science. Its defined geometry allows for precise positioning of functional groups in space, making it an attractive core for designing novel enzyme inhibitors, receptor ligands, and advanced polymer materials.[1][2] The target molecule, 4-vinylbicyclo[2.2.2]octane-1-carboxylic acid, combines this rigid framework with two versatile functional groups: a vinyl group amenable to polymerization and various addition reactions, and a carboxylic acid handle for amide coupling and other derivatizations.

The synthesis of this target acid is most commonly achieved through the hydrolysis of its corresponding methyl ester. The choice between acid-catalyzed and base-catalyzed hydrolysis is a critical strategic decision.

  • Acid-Catalyzed Hydrolysis: This method is the microscopic reverse of Fischer esterification.[3][4] The reaction is an equilibrium process, requiring a large excess of water to drive it towards the products.[4][5][6] For sterically hindered esters, such as those on a bicyclic bridgehead, reaction rates can be slow, and achieving complete conversion is often challenging.[7]

  • Base-Catalyzed Hydrolysis (Saponification): This method utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[3] The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt.[6][8] This initial product is deprotonated under the basic conditions, rendering the final step effectively irreversible.[6][9][10] This irreversibility ensures the reaction goes to completion, leading to higher yields and simpler product isolation, making it the superior method for this transformation.[5][10]

This guide will therefore focus exclusively on the robust and high-yielding saponification protocol.

Reaction Mechanism: The Path to Irreversibility

The saponification of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate proceeds through a well-established nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A hydroxide ion (⁻OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall equilibrium entirely to the product side, forming a stable carboxylate salt and methanol.[6][8]

  • Acidic Workup: A final acidification step with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate salt and yield the final, neutral carboxylic acid product.[8][11]

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction and can be adjusted accordingly.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate>95%Sigma-Aldrich
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent, >98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Methanol (MeOH)ACS SpectrophotometricFisher Scientific
Deionized WaterType IIn-house
Hydrochloric Acid (HCl)37%, ACS ReagentVWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine (Saturated NaCl solution)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-Aldrich
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Equipment
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel (250 mL)
Rotary evaporator
pH paper or pH meter
Glassware for filtration and recrystallization
Step-by-Step Procedure

A. Saponification Reaction

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate (10.0 mmol, 1.94 g).

  • Add THF (20 mL), Methanol (10 mL), and Deionized Water (10 mL). Stir the mixture at room temperature until the ester is fully dissolved. Rationale: A co-solvent system is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide salt.[8][9]

  • Add lithium hydroxide monohydrate (20.0 mmol, 0.84 g, 2.0 equiv.). Rationale: An excess of the base ensures the reaction proceeds to completion in a reasonable timeframe.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 70-75 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours.

B. Reaction Monitoring

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (co-spot), and a sample from the reaction mixture.

  • Develop the plate using a solvent system of 30% ethyl acetate in hexanes with 1% acetic acid.

  • Visualize the plate under UV light (254 nm) and by staining with potassium permanganate.

  • The reaction is complete upon the full consumption of the starting ester spot. The product acid will have a lower Rf value.

C. Work-up and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Remove the bulk of the organic solvents (THF and Methanol) using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water (30 mL) and transfer the solution to a 250 mL separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers. Rationale: This step purifies the aqueous solution containing the carboxylate salt.[12]

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 by adding 6 M HCl dropwise with stirring. The carboxylic acid product should precipitate as a white solid. Rationale: Protonation of the carboxylate salt renders it neutral and less water-soluble, causing it to precipitate or become extractable into an organic solvent.[8][12]

  • Extract the aqueous suspension with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash them with brine (1 x 40 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

D. Purification

  • The crude product, typically a white to off-white solid, can be purified by recrystallization.

  • A suitable solvent system for recrystallization is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Overall Workflow Diagram

G cluster_reaction A. Saponification cluster_workup B. Work-up & Isolation cluster_purification C. Purification start 1. Dissolve Ester in THF/MeOH/H2O add_base 2. Add LiOH·H₂O start->add_base reflux 3. Heat to Reflux (4-6 hours) add_base->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT monitor->cool Reaction Complete evap 6. Remove Organic Solvents cool->evap wash 7. Wash with EtOAc evap->wash acidify 8. Acidify with HCl (pH 2) wash->acidify extract 9. Extract with EtOAc acidify->extract dry 10. Dry & Concentrate extract->dry recrystallize 11. Recrystallize (EtOAc/Hexanes) dry->recrystallize filter_dry 12. Filter & Dry Under Vacuum recrystallize->filter_dry product Pure 4-Vinylbicyclo[2.2.2]octane- 1-carboxylic Acid filter_dry->product

Caption: Workflow for the hydrolysis of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the methyl ester singlet at ~3.7 ppm and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm, often not observed without specific conditions). Shifts corresponding to the vinyl protons (~4.8-6.0 ppm) and the bicyclic protons should remain, with slight changes in chemical shift.

  • ¹³C NMR: Expect the disappearance of the methyl ester carbon (~52 ppm) and a shift in the carbonyl carbon signal to the characteristic carboxylic acid range (~175-185 ppm).

  • FT-IR: Look for the appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ overlapping the C-H stretches, and a C=O stretch for the carboxylic acid at ~1700 cm⁻¹.

  • Mass Spectrometry (ESI-MS): In negative ion mode, expect to see the [M-H]⁻ peak corresponding to the molecular weight of the carboxylic acid (179.23 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Inactive or insufficient base.1. Extend reflux time and monitor by TLC.2. Use fresh, high-purity LiOH·H₂O and ensure 2 equivalents are used.
Low Yield 1. Incomplete precipitation during acidification.2. Product loss during extraction due to emulsion formation.3. Premature crystallization during filtration.1. Ensure pH is < 2. Perform more extractions (e.g., 5x) with ethyl acetate.2. Add brine to the separatory funnel to break up emulsions.3. Pre-wash the filter paper with the recrystallization solvent.
Oily Product Presence of residual solvent or impurities.Dry the product under high vacuum for an extended period. If still oily, re-purify via recrystallization or column chromatography.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved from [Link]

  • Base Catalyzed Hydrolysis of an Ester. (2026, January 29). YouTube. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? (2014, February 10). Reddit. Retrieved from [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase. (n.d.). PubMed. Retrieved from [Link]

  • US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives. (n.d.). Google Patents.
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). University of the Free State. Retrieved from [Link]

  • Newman, M. S. (1942). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 64(10), 2324–2327. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Journal of the Mexican Chemical Society. Retrieved from [Link]

Sources

Application

Thiol-ene click chemistry reactions with 4-vinylbicyclo[2.2.2]octane

An In-Depth Guide to Thiol-Ene Click Chemistry Reactions with 4-Vinylbicyclo[2.2.2]octane Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Thiol-Ene Click Chemistry Reactions with 4-Vinylbicyclo[2.2.2]octane

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of thiol-ene click chemistry with 4-vinylbicyclo[2.2.2]octane (VBCO). We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the unique advantages conferred by the rigid bicyclic structure of VBCO in the synthesis of advanced polymers and functional materials.

Foundational Principles: The Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful and versatile transformation that involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene") to form a thioether.[1] First reported in 1905, its modern prominence stems from its classification as a "click chemistry" reaction, a term that signifies reactions with high yields, stereoselectivity, rapid rates, and a strong thermodynamic driving force.[1][2] These characteristics make the thiol-ene reaction exceptionally reliable and simple to execute, often proceeding under mild conditions with no side products.[3][4]

The reaction can proceed through two primary mechanistic pathways:

  • Free-Radical Addition: This is the most common pathway, especially for unactivated alkenes like 4-vinylbicyclo[2.2.2]octane. It can be initiated by UV light (photo-initiation), heat (thermal initiation), or redox systems.[1][3][5] The process involves the formation of a thiyl radical, which adds to the alkene in an anti-Markovnikov fashion.[1][6]

  • Michael Addition: This pathway is prevalent for "activated" alkenes, where the double bond is conjugated with an electron-withdrawing group. It is typically catalyzed by a base or a nucleophile.[1][3]

Given the non-activated nature of the vinyl group in VBCO, this guide will focus exclusively on the free-radical mediated pathway.

The Unique Role of 4-Vinylbicyclo[2.2.2]octane (VBCO)

The choice of the "ene" component is critical in determining the properties of the final product. 4-Vinylbicyclo[2.2.2]octane is a distinctive monomer due to its rigid, sterically demanding bicyclic core. This structure is not merely a passive scaffold; it imparts significant properties to the resulting materials, including:

  • Enhanced Thermal Stability: The rigid, cage-like structure of the bicyclo[2.2.2]octane moiety can increase the glass transition temperature (Tg) and thermal stability of polymers.

  • Controlled Spacing: The bulky nature of the bicyclic unit provides a well-defined spatial arrangement in polymer chains or on modified surfaces.

  • Hydrophobicity: The aliphatic, non-polar core of VBCO contributes to the hydrophobicity of the resulting materials.

These attributes make VBCO an attractive building block for creating high-performance polymers, advanced coatings, and specialized materials where thermal and mechanical robustness are paramount.

The Free-Radical Thiol-Ene Mechanism with VBCO

The radical-mediated reaction proceeds via a classic chain-growth mechanism involving initiation, propagation, and termination steps.[7]

Initiation: A radical initiator (I•), generated from a photoinitiator by UV light or a thermal initiator by heat, abstracts a hydrogen atom from the thiol (R-SH) to generate a reactive thiyl radical (RS•).[2][6]

Propagation: This is a two-step cycle:

  • The thiyl radical (RS•) adds across the vinyl group of VBCO. This addition is highly regioselective, following an anti-Markovnikov pathway to produce a more stable carbon-centered radical intermediate.[1][8]

  • The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical (RS•), which can then participate in another propagation cycle.[1][8]

Termination: The reaction ceases when two radicals combine in a typical radical-radical coupling process.[8]

Diagram: Free-Radical Thiol-Ene Mechanism

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) I_rad I• I->I_rad UV or Δ RS_rad_init RS• I_rad->RS_rad_init + R-SH RS_rad_prop RS• RS_rad_init->RS_rad_prop Intermediate_rad Carbon-centered Radical Intermediate RS_rad_prop->Intermediate_rad + VBCO VBCO VBCO Product Thioether Product Intermediate_rad->Product + R-SH RS_rad_regen RS• Product->RS_rad_prop regenerates Rad1 Radical 1 NonRadical Non-Radical Product Rad1->NonRadical + Radical 2

Caption: The free-radical thiol-ene reaction pathway.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for performing thiol-ene reactions with VBCO.

General Experimental Workflow

Diagram: General Experimental Workflow

Workflow prep 1. Reagent Preparation (Thiol, VBCO, Initiator, Solvent) mix 2. Reaction Mixture Assembly (Combine reagents in vessel) prep->mix purge 3. Inert Gas Purge (e.g., N₂ or Ar for 15-30 min) mix->purge initiate 4. Initiation (UV Irradiation or Heating) purge->initiate monitor 5. Reaction Monitoring (TLC, FT-IR, NMR) initiate->monitor workup 6. Work-up & Purification (Solvent removal, Chromatography) monitor->workup Upon completion char 7. Product Characterization (NMR, MS, GPC, etc.) workup->char

Caption: A typical workflow for thiol-ene reactions.

Protocol 1: Photoinitiated Thiol-Ene Reaction with VBCO

This protocol is ideal for rapid, room-temperature synthesis and is frequently used for creating polymer networks and surface modifications.[4]

Materials & Equipment:

  • 4-Vinylbicyclo[2.2.2]octane (VBCO)

  • Thiol (e.g., 1-dodecanethiol for monofunctionalization, or pentaerythritol tetrakis(3-mercaptopropionate) for cross-linking)

  • Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA) or a similar cleavage-type initiator (0.1-2.0 mol% relative to the ene).[9][10]

  • Solvent (optional, if needed for solubility): Toluene or Dichloromethane (DCM)

  • Reaction Vessel: Quartz tube or borosilicate vial

  • UV Lamp (e.g., 365 nm)

  • Stirring plate and stir bar

  • Nitrogen or Argon source for purging

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve 4-vinylbicyclo[2.2.2]octane (1.0 eq) and the photoinitiator (e.g., 1 mol%) in the solvent of choice (if not running neat).

  • Stoichiometry: Add the thiol. For monofunctionalization, a slight excess of thiol (e.g., 1.1 eq) can be used to ensure full conversion of the vinyl group. For polymer networks, a 1:1 stoichiometry of thiol:ene functional groups is typically used.

  • Deoxygenation: Seal the vessel and purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical reactions.

  • Initiation: Place the reaction vessel under the UV lamp while stirring. Ensure the entire solution is illuminated. Reactions are often rapid, completing in minutes to a few hours.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing small aliquots for FT-IR or ¹H NMR analysis to observe the disappearance of reactant peaks.[12]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude product can be purified by column chromatography if necessary to remove excess thiol or initiator byproducts.

Protocol 2: Thermally Initiated Thiol-Ene Reaction with VBCO

This method is an alternative when UV penetration is limited (e.g., in opaque or highly filled systems) or when a photoinitiator is undesirable.

Materials & Equipment:

  • 4-Vinylbicyclo[2.2.2]octane (VBCO)

  • Thiol

  • Thermal Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.5-2.0 mol%).[5][9]

  • Solvent (e.g., Toluene, Dioxane)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath with temperature control

  • Stirring plate and stir bar

  • Nitrogen or Argon source

Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add 4-vinylbicyclo[2.2.2]octane (1.0 eq), the thiol, and the solvent.

  • Deoxygenation: Purge the system with an inert gas for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Initiator Addition: Add the thermal initiator (AIBN) to the mixture.

  • Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (for AIBN, typically 60-80 °C).[5][9]

  • Monitoring & Work-up: Monitor the reaction as described in Protocol 1. The work-up procedure is identical.

Reaction Monitoring and Product Characterization

Effective monitoring is crucial for determining reaction completion and optimizing conditions.

TechniqueReactant SignalProduct Signal
¹H NMR Disappearance of vinyl protons on VBCO (~4.9-5.8 ppm).[13]Appearance of new methylene protons (CH₂) adjacent to the sulfur atom (~2.5-2.8 ppm).[13]
FT-IR Disappearance of the thiol S-H stretch (~2570 cm⁻¹) and the vinyl C=C stretch (~1640 cm⁻¹).[12]Confirmation of the absence of S-H and C=C peaks.
Raman Decrease in the intensity of the C=C stretching peak.[12]N/A

Characterization of the final product is essential to confirm its structure and properties. Standard techniques include:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the thioether adduct.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Gel Permeation Chromatography (GPC): For polymeric products, to determine molecular weight distribution (Mw, Mn, and PDI).

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): To analyze the thermal properties (Tg, Tm, decomposition temperature) of polymeric materials.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient initiation (low UV intensity/temp).2. Oxygen inhibition.3. Impure reagents.1. Increase initiator concentration; check lamp/heater functionality.2. Ensure thorough deoxygenation of the reaction mixture.3. Purify reagents before use.
Slow Reaction Rate 1. Low initiator concentration.2. Low reaction temperature (for thermal initiation).3. Steric hindrance from bulky thiols.1. Increase initiator concentration incrementally.2. Increase temperature within the initiator's optimal range.3. Increase reaction time or consider a less hindered thiol.
Side Reactions (e.g., Polymerization of VBCO) 1. High initiator concentration.2. Significant excess of the "ene" component.1. Reduce initiator concentration.2. Adjust stoichiometry to be closer to 1:1 or use a slight excess of thiol.

Concluding Remarks

The thiol-ene click reaction with 4-vinylbicyclo[2.2.2]octane offers a highly efficient, reliable, and versatile route for synthesizing advanced materials. The unique structural rigidity of the VBCO core provides a pathway to polymers and functionalized surfaces with enhanced thermal and mechanical properties. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively leverage this powerful chemistry for applications ranging from high-performance plastics to novel biomaterials and beyond.

References

  • Application Notes and Protocols for In Situ Monitoring of Thiol-Ene Reactions - Benchchem.
  • Thiol-Ene Click Reaction - Alfa Chemistry.
  • Thiol-ene reaction - Wikipedia. Available from: [Link]

  • Yoon, T. P., et al. (2015). Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization. Macromolecules. Available from: [Link]

  • Krenkova, J., & Foret, F. (2011). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Chromatography A. Available from: [Link]

  • Yilmaz, G., et al. (2012). Influence of Type of Initiation on Thiol–Ene “Click” Chemistry. Macromolecular Chemistry and Physics. Available from: [Link]

  • Thiol-ene reaction – Knowledge and References - Taylor & Francis. Available from: [Link]

  • McSweeney, L. G., et al. (2016). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pojman, J. A., et al. (2012). Redox Initiation of Bulk Thiol-Ene Polymerizations. Macromolecules. Available from: [Link]

  • Toncheva-Moncheva, N., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances. Available from: [Link]

  • Timar, Z., et al. (2016). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. Chemistry – An Asian Journal. Available from: [Link]

  • Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science - Books.
  • Thiol-ene Reaction | Chem-Station Int. Ed. (2016). Available from: [Link]

  • North, M., & Vougioukalakis, G. C. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society. Available from: [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Available from: [Link]

  • Dénès, F., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules. Available from: [Link]

  • Fairbanks, A. J., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Available from: [Link]

  • LaPointe, T. A., et al. (2023). Thiol–Ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties. ACS Applied Polymer Materials. Available from: [Link]

  • Tapper, A., et al. (2024). Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. ChemPlusChem. Available from: [Link]

  • Statz, M., et al. (2014). Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Bilibin, A. Y., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers. Available from: [Link]

  • Ley, S. V., et al. (2000). Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Habermann, J., et al. (2000). Polymer supported reagents in synthesis: preparation of bicyclo[2.2.2] octane derivates via Tandem Michael addition reactions and subsequent combinatorial decoration. Journal of Combinatorial Chemistry. Available from: [Link]

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. Available from: [Link]

  • Hamilton, A. D., et al. (2005). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of the American Chemical Society. Available from: [Link]

Sources

Method

Functionalization of bridgehead vinyl groups in bicyclic systems

Topic: Functionalization of Bridgehead Vinyl Groups in Bicyclic Systems Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Process Chemists, and Structural Biologists Protocols for the Gen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Bridgehead Vinyl Groups in Bicyclic Systems Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Process Chemists, and Structural Biologists

Protocols for the Generation and Functionalization of Bridgehead Alkenes and Vinyl-Bioisosteres

Executive Summary

For a century, Bredt’s Rule dictated that double bonds could not exist at the bridgehead position of small bicyclic systems due to extreme geometric strain.[1][2] In late 2024, this dogma was overturned by the isolation and trapping of Anti-Bredt Olefins (ABOs) , unlocking a new chemical space for drug discovery. Simultaneously, the functionalization of vinyl-substituted bicyclo[1.1.1]pentanes (Vinyl-BCPs) has matured into a standard method for creating


-rich phenyl bioisosteres.

This guide provides two distinct protocols:

  • The "Garg Protocol" (2024/2025): In situ generation and trapping of strained bridgehead alkenes (ABOs) to create complex, stereodefined 3D scaffolds.

  • The "Bioisostere Protocol": Functionalization of exocyclic vinyl groups on BCP scaffolds for linker design.

Mechanistic Insight: Why This Matters Now

The Anti-Bredt Paradigm Shift: Standard alkenes are planar (


). Bridgehead alkenes in small rings (e.g., bicyclo[2.2.1]hept-1-ene) are forced into a twisted, pyramidalized geometry. This distortion relieves strain only if the molecule can react immediately.
  • Old View: Impossible to synthesize.

  • New View (Science, 2024): Accessible as transient intermediates via fluoride-induced elimination of silyl-triflate precursors. The extreme strain makes them potent electrophiles and dienophiles, allowing for rapid molecular complexity generation (escaping "flatland").

The Vinyl-BCP Utility: Vinyl-BCPs (


) serve as rigid, linear connectors.[3] Unlike flexible alkyl chains, the BCP core enforces specific vector geometries, improving metabolic stability and solubility compared to phenyl rings.
Protocol A: Generation and Trapping of Anti-Bredt Olefins (ABOs)

Based on the breakthrough methodology by Garg et al. (UCLA, 2024).

Objective

To synthesize complex bridged polycycles by generating a transient bridgehead alkene followed by in situ trapping with a diene or nucleophile.

Materials
  • Precursor: Silyl-pseudohalide bicyclic precursor (e.g., 1-(trimethylsilyl)-bicyclo[2.2.1]heptan-2-yl triflate).

  • Trigger: Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF).

  • Trapping Agent: Anthracene, Furan, or chiral dienes.

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

Experimental Workflow

Step 1: Precursor Design Synthesize a bicyclic backbone containing a silyl group at the bridgehead (C1) and a leaving group (Triflate, -OTf) at the adjacent position (C2).

  • Critical Checkpoint: The silyl group and leaving group must be positioned to allow 1,2-elimination.

Step 2: Reaction Setup (In Situ Generation)

  • Dissolve the Silyl-Triflate precursor (1.0 equiv) and the Trapping Agent (1.5–3.0 equiv) in anhydrous MeCN (0.1 M).

  • Note: The trapping agent must be present before the trigger is added. ABOs are too unstable to exist without a trap.

Step 3: Triggering Elimination

  • Add CsF (2.0 equiv) or TBAF (1.1 equiv) at room temperature (23 °C).

  • Stir for 1–4 hours.

  • Mechanism: Fluoride attacks the Silicon, inducing elimination of the Triflate. The resulting ABO is immediately consumed by the trapping agent.

Step 4: Isolation

  • Quench with water/brine.

  • Extract with EtOAc.

  • Purify via silica gel chromatography.

Reaction Diagram (DOT Visualization)

ABO_Workflow Precursor Silyl-Triflate Precursor (Stable) Intermediate Anti-Bredt Olefin (ABO) (Transient/Twisted) Precursor->Intermediate Elimination Trigger Fluoride Source (CsF / TBAF) Trigger->Intermediate Product Functionalized Bridged Polycycle Intermediate->Product Cycloaddition (Strain Release) Trap Trapping Agent (Diene/Nucleophile) Trap->Product

Caption: Workflow for the fluoride-induced generation and in-situ trapping of Anti-Bredt Olefins (ABOs).

Protocol B: Functionalization of Vinyl-Bicyclo[1.1.1]pentanes

Standard protocol for Bioisostere construction.

Objective

To functionalize the exocyclic vinyl group of a BCP scaffold to attach pharmacophores or linkers.

Method: Radical Thiol-Ene Coupling (Click Chemistry)

This method is preferred for its high yield and tolerance of functional groups.

  • Reagents: 1-Vinyl-BCP, Thiol (

    
    ), DMPA (Photoinitiator).
    
  • Conditions: UV light (365 nm), solvent (DCM or MeOH).

  • Procedure:

    • Mix Vinyl-BCP (1.0 equiv) and Thiol (1.2 equiv) in solvent.

    • Add DMPA (5 mol%).

    • Irradiate for 15–30 mins.

    • Result: Anti-Markovnikov addition product (

      
      ).
      
Data Summary & Troubleshooting
Table 1: Trapping Scope for Anti-Bredt Olefins (ABOs)
Trapping Agent ClassReaction TypeProduct GeometryTypical Yield
Anthracene [4+2] CycloadditionRigid Propellane-like60–85%
Furan [4+2] CycloadditionO-bridged Polycycle50–75%
Enones [2+2] CycloadditionCyclobutane-fused40–60%
Amines Nucleophilic AdditionBridgehead Amine30–50%
Troubleshooting Guide
  • Problem: Low yield of ABO adduct.

    • Cause: Precursor hydrolysis or slow elimination.

    • Solution: Ensure anhydrous conditions. Switch from CsF to TBAF (more soluble). Increase concentration of trapping agent.

  • Problem: Polymerization of Vinyl-BCP.

    • Cause: Radical concentration too high.

    • Solution: Dilute reaction mixture; use a radical inhibitor if storing the starting material.

References
  • A solution to the anti-Bredt olefin synthesis problem. Source: Science (2024).[2][4] URL:[Link]2]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Source: Chem (2025).[5][6][7] URL:[Link]5]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Source: Journal of the American Chemical Society (2021). URL:[Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Source: Nature Communications (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Vinyl Bicyclo[2.2.2]octane (BCO) Monomer Stability

Case ID: VBCO-STAB-001 Priority: Critical (Prevention of Sample Loss) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Executive Summary & Core Directive The Problem: Vinyl bicyclo[2.2.2]octa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VBCO-STAB-001 Priority: Critical (Prevention of Sample Loss) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary & Core Directive

The Problem: Vinyl bicyclo[2.2.2]octane (vinyl BCO) monomers are kinetically unstable due to the high reactivity of the vinyl group attached to the rigid, bulky bicyclic core. While the bridgehead structure provides thermal stability to the final polymer, the monomer itself is prone to spontaneous free-radical polymerization (auto-initiation) when exposed to heat, light, or improper atmospheric conditions.

The Solution: Stability relies on a "Triad of Control":

  • Chemical Inhibition: Maintaining active radical scavengers (e.g., MEHQ).[1]

  • Dissolved Oxygen: Essential for the activation of phenolic inhibitors.[1]

  • Thermal/Photic Management: Minimizing initiation events.[2]

Tier 1: Storage & Handling Protocols

The "Oxygen Paradox" (Critical Warning)

WARNING: Do NOT store vinyl BCO monomers inhibited with MEHQ (Hydroquinone monomethyl ether) under a pure Nitrogen or Argon atmosphere.

The Mechanism: Phenolic inhibitors like MEHQ are not radical scavengers themselves; they are anti-oxidants that react with peroxy radicals.

  • Spontaneous radical generation creates a carbon-centered radical (

    
    ).
    
  • Dissolved oxygen reacts with

    
     to form a peroxy radical (
    
    
    
    ).[3]
  • MEHQ reacts with

    
     to terminate the chain.
    Without Oxygen:  The 
    
    
    
    radical bypasses the inhibitor and initiates polymerization directly.
Storage Decision Matrix

StorageLogic Start Incoming Monomer Vinyl BCO State Physical State? Start->State Solid Solid / Waxy Solid (Common for BCO) State->Solid Liquid Liquid / Melt / Solution State->Liquid ActionSolid Store at 2-8°C Amber Glass Air Headspace (Do not purge) Solid->ActionSolid ActionLiquid Store < 4°C Maintain >5 ppm Dissolved O2 Monitor Viscosity Liquid->ActionLiquid

Figure 1: Decision matrix for storage conditions based on physical state.

Standard Storage Specifications
ParameterSpecificationReasoning
Temperature 2°C – 8°C (Refrigerated)Reduces rate of thermal auto-initiation (Arrhenius kinetics).
Container Amber Glass / HDPEBlocks UV light (290–400 nm) which triggers photo-initiation.
Headspace Air (approx. 20%

)
Required to regenerate phenolic inhibitors (MEHQ/TBC).
Shelf Life 6–12 MonthsInhibitors are consumed over time; re-test purity every 3 months.

Tier 2: Inhibitor Chemistry & Selection

Different experimental needs require different inhibitors. Select the correct agent based on your processing step.

Inhibitor Comparison Table
InhibitorFull NameTypeRequirementRemoval MethodBest Use Case
MEHQ Hydroquinone monomethyl etherPhenolicRequires Oxygen Basic Alumina Column or NaOH WashLong-term storage; Shipping.
TBC 4-tert-ButylcatecholPhenolicRequires Oxygen Alumina Column or NaOH WashHigh-reactivity storage (more potent than MEHQ).
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxylNitroxyl RadicalAnaerobic OK Distillation / Acid WashHigh-temp processing where

must be excluded.
Phenothiazine PhenothiazineAnaerobicAnaerobic OKDistillationHigh-temp distillation.

Tier 3: Troubleshooting Guide (FAQ)

Q1: My monomer has solidified into a "gel" inside the bottle. Can I recover it?

  • Diagnosis: Spontaneous polymerization has occurred (crosslinking).

  • Resolution: No. Once gelation (the Trommsdorff effect) begins, the polymer network is insoluble and irreversible. The container must be discarded as chemical waste.

  • Prevention: Check expiration dates and ensure storage temperature was maintained.

Q2: I need to distill the monomer, but it polymerizes in the pot. Why?

  • Diagnosis: Oxygen depletion.[1] As the liquid boils, dissolved oxygen is purged, rendering MEHQ inactive.

  • Resolution:

    • Switch to an anaerobic inhibitor like Phenothiazine or TEMPO for the distillation step.

    • Alternatively, perform a "vacuum flash distillation" to minimize heat exposure time.

Q3: The monomer is a solid. How do I remove the inhibitor?

  • Diagnosis: Standard liquid-liquid extraction (washing) is difficult with solids.

  • Resolution: Dissolve the monomer in a minimal amount of a non-polar solvent (e.g., Hexane or Toluene), pass it through an inhibitor-removal column (see Protocol A), and then evaporate the solvent under reduced pressure at low temperature.

Experimental Protocols (SOPs)

SOP-A: Inhibitor Removal via Basic Alumina Column

Use this protocol immediately before polymerization to ensure reproducible kinetics.

Materials:

  • Basic Alumina (Brockmann Activity I)[4]

  • Glass Column (with frit or glass wool)[2]

  • Solvent (if monomer is solid: Toluene or DCM)

Workflow Diagram:

Purification Step1 Dissolve Monomer (if solid) Step2 Pack Column (Basic Alumina) Step1->Step2 Step3 Elute Monomer Step2->Step3 Step4 Inhibitor Binds (Yellow Band) Step3->Step4 Step5 Collect Filtrate Step4->Step5

Figure 2: Workflow for removing phenolic inhibitors using adsorption chromatography.

Step-by-Step:

  • Preparation: If the vinyl BCO is solid, dissolve it in the minimum volume of toluene or dichloromethane. If liquid, use neat.

  • Packing: Pack a glass column with Basic Alumina. Ratio: Use approx. 0.2g Alumina per 1g of Monomer.

  • Elution: Pour the monomer solution onto the column. Allow it to flow via gravity or slight positive pressure (

    
    ).
    
  • Observation: Phenolic inhibitors (MEHQ/TBC) often form a visible yellow/brown band at the top of the alumina.

  • Collection: Collect the clear filtrate.

  • Finishing: If solvent was used, rotary evaporate at

    
    . Use immediately. 
    
SOP-B: Rapid Purity Check (H-NMR)

Verify inhibitor removal before starting your reaction.

  • Take a 10 mg sample of purified monomer.

  • Run a standard 1H-NMR (CDCl3).

  • Check: Look for the disappearance of inhibitor peaks:

    • MEHQ: Doublet at ~6.7 ppm (aromatic) and singlet at ~3.7 ppm (methoxy).

    • Vinyl BCO: Ensure the vinyl protons (multiplets at 5.0–6.5 ppm) are sharp and integrated correctly relative to the bridgehead protons (1.4–1.8 ppm). Broadening indicates oligomerization.

References

  • Sigma-Aldrich Technical Bulletin AL-142. Handling and Storage of Inhibited Monomers. (Establishes the requirement of oxygen for phenolic inhibitors).

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience.
  • Palmer, R.J. (2020).[5] The Role of Inhibitors in Monomer Storage.[1][6][7] Fluoryx Inc. Technical Notes. (Specific data on MEHQ/Oxygen stoichiometry).

  • BenchChem Protocols. Purification of Methacrylate and Vinyl Monomers using Activated Alumina. (Standard industry protocol for inhibitor removal).

Sources

Optimization

Purification methods for methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate

Technical Support Center: Purification of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate Product Code: BCO-VIN-004 CAS: (Analogous Reference: 1,4-disubstituted bicyclo[2.2.2]octanes) Molecular Formula: C12H18O2 Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate

Product Code: BCO-VIN-004 CAS: (Analogous Reference: 1,4-disubstituted bicyclo[2.2.2]octanes) Molecular Formula: C12H18O2 Molecular Weight: 194.27 g/mol [1][2][3][4]

Technical Overview & Chemical Context

Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate is a specialized rigid linker used primarily in medicinal chemistry as a phenyl ring bioisostere [1].[1][2][3][4] The bicyclo[2.2.2]octane (BCO) core provides a defined linear geometry without the metabolic liability or solubility issues often associated with aromatic rings.[2][3][4]

Key Physicochemical Challenges:

  • Volatility: The compact, globular shape of the BCO core increases vapor pressure.[2][3][4] Significant product loss can occur during high-vacuum drying if not monitored [2].[1][2][3][4]

  • Vinyl Reactivity: The bridgehead vinyl group is sterically encumbered but remains susceptible to radical polymerization or oxidation if exposed to light/heat for prolonged periods.[1][2][3][4]

  • Detection: The molecule lacks strong UV chromophores (unless derivatized).[2][3][4] Standard UV detection (254 nm) is often insufficient; refractive index (RI) or chemical staining is required.[2][3][4]

Purification Protocols

Method A: Flash Column Chromatography (Primary)

Recommended for crude purity < 90% or oil/solid mixtures.[1][2][3][4]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1][3][4] Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1][3][4][5]

StepParameterSpecification / Instruction
1 Sample Loading Dissolve crude in minimum Dichloromethane (DCM) . Do not use heat.[1][2][3][4] Load via liquid injection or dry-load on Celite if the crude is viscous.
2 Gradient 0% → 10% EtOAc in Hexanes over 10 CV (Column Volumes).[1][2][3][4] The product is non-polar; it typically elutes early (Rf ~0.6 in 9:1 Hex/EtOAc).[2][3][4]
3 Detection Stain Required: Use KMnO₄ (stains vinyl group bright yellow/brown) or Phosphomolybdic Acid (PMA) .[1][3][4] UV absorption is weak.[2][3][4]
4 Collection Collect fractions. Add 0.01% BHT (Butylated hydroxytoluene) to the combined fractions before rotary evaporation to inhibit polymerization.
5 Drying Evaporate solvent at < 35°C . Do not leave under high vacuum (< 1 mbar) for > 1 hour to prevent sublimation.[2][3][4]
Method B: Recrystallization (Polishing)

Recommended for solid crudes with purity > 90% to achieve analytical grade.[1][2][3][4]

Solvent System: Pentane (or Hexane) / Diethyl Ether.[1][3][4]

  • Dissolution: Place the crude solid in a flask. Add a minimal amount of warm (30°C) Diethyl Ether to dissolve.[3][4]

  • Precipitation: Slowly add Pentane dropwise until the solution turns slightly cloudy.

  • Cooling: Re-warm slightly to clarify, then wrap the flask in cotton (slow cooling) and place in a -20°C freezer overnight.

  • Filtration: Filter the white needles rapidly while cold. Wash with cold Pentane (-78°C).[1][2][3][4]

  • Drying: Air dry on the filter for 5 minutes. Avoid high-vacuum drying.[1][2][3][4]

Decision Tree & Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid High MP Oil Viscous Oil / Gummy CheckState->Oil Solvent trapped TLC TLC Analysis (Hex/EtOAc 9:1) Solid->TLC Sublimation Sublimation (High Vac, 40-50°C) Solid->Sublimation High Purity/Volatile Oil->TLC SepImpurities Impurities > 10%? TLC->SepImpurities Recryst Recrystallization (Pentane/Ether) SepImpurities->Recryst No (Minor impurities) Column Flash Chromatography (0-10% EtOAc/Hex) SepImpurities->Column Yes (Complex mix) Final Pure Product (Store -20°C) Recryst->Final Column->Final Sublimation->Final

Caption: Decision logic for purifying BCO derivatives based on physical state and impurity profile.

Troubleshooting Guide (FAQs)

Q1: The product is disappearing during rotary evaporation. Where is it going?

  • Cause: Bicyclo[2.2.2]octane derivatives are globular and sublime easily.[1][3][4] This is known as the "camphor effect."[1][2][3][4]

  • Solution: Do not use high vacuum (< 10 mbar) for extended periods.[1][2][3][4] Stop evaporation immediately once the solvent is removed.[2][3][4] If the product is a solid, air-drying is safer than vacuum drying.[1][2][3][4]

Q2: I see multiple spots on TLC that merge. Is my compound decomposing?

  • Cause: The vinyl group may be isomerizing or polymerizing on acidic silica.[1][2][3][4]

  • Solution:

    • Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.[2][3][4]

    • Ensure the column run is fast (< 15 mins).

    • Add BHT (radical inhibitor) to your elution solvents.[2][3][4]

Q3: The product is an oil, but literature suggests it should be a solid.

  • Cause: Traces of high-boiling solvents (DMF, Toluene) or "grease" impurities prevent crystallization.[1][2][3][4] The rigid BCO lattice is easily disrupted by impurities [3].[2][3][4]

  • Solution: Perform a "solvent swap."[1][2][3][4][6] Dissolve the oil in a small amount of Pentane and sonicate.[2][3][4] If the product is pure, it should crash out as a white powder while impurities remain in the pentane mother liquor.[2][3][4]

Q4: How do I visualize the compound? It’s invisible under UV. [1][2][3]

  • Cause: The ester carbonyl is not conjugated with the vinyl group (separated by the bridgehead carbon), resulting in negligible UV absorbance at 254 nm.[2][4]

  • Solution: Use KMnO₄ (Potassium Permanganate) stain.[1][2][3][4] The vinyl group will reduce the permanganate, appearing as a bright yellow spot on a purple background.[2][3][4] Iodine chambers are also effective for BCO derivatives.[1][2][3][4]

References

  • Pharmablock. (2025).[2][3][4][7] Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. Retrieved from

  • Roberts, J. D., Moreland, W. T., & Frazer, W. (1953).[2][3][4][8] Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society.[2][3][4][8] (Foundational work on BCO synthesis and volatility).

  • BenchChem. (2025).[2][3][4][6] Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol. Retrieved from

  • Lemouchi, C., et al. (2013).[3][4][5][9] Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators.[1][2][3][4] Beilstein Journal of Organic Chemistry. (Describes purification of analogous ethynyl-BCO systems). Retrieved from

Sources

Troubleshooting

Solubility issues of bicyclo[2.2.2]octane derivatives in polar solvents

Introduction Bicyclo[2.2.2]octane (BCO) derivatives are invaluable scaffolds in medicinal chemistry and materials science, prized for the rigid, three-dimensional structure they impart to molecules. However, this same ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bicyclo[2.2.2]octane (BCO) derivatives are invaluable scaffolds in medicinal chemistry and materials science, prized for the rigid, three-dimensional structure they impart to molecules. However, this same rigidity and the inherent non-polar, hydrophobic nature of the BCO cage present a significant and recurring challenge: poor solubility in polar solvents.[1] This guide provides a systematic approach to diagnosing and overcoming these solubility issues, moving from simple physical interventions to more complex formulation strategies.

Part 1: Troubleshooting Guide

This section is designed for researchers currently facing solubility challenges. Follow this question-and-answer guide to identify and implement the best solution for your specific BCO derivative.

Q1: My BCO derivative is not dissolving in my polar solvent. What are the simplest first steps?

A1: Before altering the solvent system, always start with physical methods to enhance the dissolution rate. These techniques increase the kinetic energy of the system and the surface area of interaction between your compound and the solvent.

  • Mechanical Agitation: Simple vortexing or magnetic stirring is the first step.

  • Heating: Gently warming the solution can significantly increase solubility.[2] The energy supplied helps overcome the compound's crystal lattice energy.

  • Sonication: Using an ultrasonic bath can break apart solid agglomerates, increasing the surface area exposed to the solvent and accelerating dissolution.[3]

  • Particle Size Reduction: If you are working with a solid, ensure it is a fine powder. A smaller particle size increases the surface-area-to-volume ratio, allowing for greater interaction with the solvent.[2][4]

Q2: Physical methods were insufficient. What is the next logical step without chemically modifying my compound?

A2: The use of a co-solvent is the most common and highly effective strategy for solubilizing hydrophobic compounds in aqueous or highly polar systems.[3][5]

The Causality: The BCO core is hydrophobic. Highly polar solvents like water form a very strong, cohesive hydrogen-bonding network. This network must be disrupted to create a "cavity" for the non-polar BCO molecule. A co-solvent, which is typically a water-miscible organic solvent, works by reducing the overall polarity and hydrogen-bonding density of the solvent system.[3][4] This lowers the energy penalty required to solvate the hydrophobic BCO core, often increasing solubility by several orders of magnitude.[3]

Common Co-solvents to Consider:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs, e.g., PEG 400)

  • Glycerine[6][7]

Experimental Protocol: Screening for an Effective Co-solvent
  • Setup: In separate small vials, weigh out a fixed, small amount of your BCO derivative (e.g., 1 mg).

  • Primary Solvent: Add a small volume of your primary polar solvent (e.g., 200 µL of water or buffer) to each vial. Observe for insolubility.

  • Co-solvent Addition: To each vial, add a different co-solvent (DMSO, Ethanol, PG, etc.) dropwise (e.g., 10 µL at a time), vortexing between additions.

  • Observation: Note the volume of co-solvent required to achieve complete dissolution. The co-solvent that solubilizes the compound with the smallest volume percentage is often the most effective.

  • Optimization: Once the best co-solvent is identified, you can prepare a stock solution by calculating the required volume ratio. Always add the co-solvent to the compound first to "wet" it before adding the primary polar solvent.

Q3: My BCO derivative has an acidic (e.g., -COOH) or basic (e.g., -NH2) functional group. How can I leverage this?

A3: The presence of an ionizable functional group is a significant advantage. By adjusting the pH of the solution to ionize that group, you can dramatically increase aqueous solubility.

The Causality: Converting a neutral acidic or basic group into its corresponding salt introduces a formal charge (e.g., -COO⁻ or -NH₃⁺). This charged species can participate in powerful ion-dipole interactions with polar water molecules, which are much stronger than the hydrogen bonds of the neutral parent.[7] This energetic benefit is often sufficient to overcome the hydrophobicity of the BCO core.

Experimental Protocol: Solubility Enhancement via pH Adjustment
  • Determine pKa: Identify the pKa of the acidic or basic functional group on your molecule.

  • Prepare Suspension: Suspend your BCO derivative in the desired aqueous solvent (e.g., water or a buffer).

  • Adjust pH:

    • For Acidic Compounds (-COOH): Add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise while stirring. Target a pH that is at least 1.5 to 2 units above the pKa of the carboxylic acid.

    • For Basic Compounds (-NH2): Add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring. Target a pH that is at least 1.5 to 2 units below the pKa of the amine.

  • Observe Dissolution: As the pH changes and the compound ionizes, you should observe it dissolving to form a clear solution.

  • Final pH Check: Once dissolved, re-check the pH and adjust as necessary for your final experimental conditions.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting solubility issues with BCO derivatives.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Insoluble BCO Derivative in Polar Solvent phys_methods Apply Physical Methods (Vortex, Heat, Sonicate) start->phys_methods phys_check Is it Soluble? phys_methods->phys_check cosolvent Introduce Co-solvent (e.g., DMSO, Ethanol) phys_check->cosolvent No success Success: Proceed with Experiment phys_check->success Yes cosolvent_check Is it Soluble? cosolvent->cosolvent_check func_group Does it have an ionizable group? cosolvent_check->func_group No cosolvent_check->success Yes ph_adjust Adjust pH to Form Salt func_group->ph_adjust Yes change_solvent Change Primary Solvent (Evaluate Polarity) func_group->change_solvent No ph_check Is it Soluble? ph_adjust->ph_check ph_check->change_solvent No ph_check->success Yes

Caption: A decision tree for systematically addressing BCO solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are BCO derivatives fundamentally challenging to dissolve in polar solvents?

A1: The core of the issue lies in the structure of the bicyclo[2.2.2]octane cage itself. It is a rigid, non-planar, and saturated hydrocarbon framework.[1] This makes it highly non-polar (lipophilic) and unable to form hydrogen bonds with polar solvents. To dissolve such a molecule, the solvent must expend energy to create a cavity for it. In highly cohesive solvents like water, this energy cost is very high, making dissolution unfavorable. The overall solubility of a derivative is therefore a competition between the hydrophobicity of the BCO core and the polarity of its appended functional groups.

Q2: How much do functional groups influence solubility?

A2: Functional groups are the single most important determinant of a BCO derivative's solubility.

  • Non-Polar Groups (e.g., alkyl chains, phenyl rings): These increase the overall hydrophobicity and will further decrease solubility in polar solvents.

  • Polar, Non-ionizable Groups (e.g., alcohols, amides): Groups like hydroxyls (-OH) can act as hydrogen bond donors and acceptors. A derivative like bicyclo[2.2.2]octane-1,4-diol is more soluble in polar solvents than the parent BCO, but the hydrophobic cage still dominates.[8]

  • Polar, Ionizable Groups (e.g., carboxylic acids, amines): As discussed in the troubleshooting guide, these have the most profound impact. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, for instance, is soluble in water and alcohols specifically because the two carboxylic acid groups can engage in extensive hydrogen bonding and can be ionized to form highly soluble salts.[9]

Q3: Should I be concerned that a co-solvent will interfere with my experiment?

A3: This is a critical consideration. While co-solvents are powerful tools, they can influence experimental outcomes. For example, DMSO is known to be reactive under certain conditions and can affect cell viability in biological assays at higher concentrations. Ethanol can denature proteins. It is essential to:

  • Use the minimum concentration of co-solvent necessary to achieve solubility.

  • Run a "vehicle control" in your experiment, which includes the solvent/co-solvent mixture without your BCO derivative, to account for any effects of the solvent system itself.

  • Consult literature relevant to your specific application to see which co-solvents are considered acceptable.

Data Summary: Solvent Properties

When choosing a primary or co-solvent, it is helpful to consider their physical properties. This table provides a reference for common laboratory solvents. A lower dielectric constant generally indicates a less polar solvent.

SolventDielectric Constant (at 20°C)TypeGeneral Suitability for BCO Derivatives
Water80.1Polar ProticPoor for non-functionalized BCO; suitable for ionic salts.[7]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticExcellent as a co-solvent to dissolve hydrophobic compounds.[10]
N,N-Dimethylformamide (DMF)36.7Polar AproticGood co-solvent, similar to DMSO.
Ethanol24.6Polar ProticGood as a primary solvent for moderately polar BCOs or as a co-solvent with water.[8]
Acetone20.7Polar AproticCan be effective for less polar BCO derivatives.[8]
Ethyl Acetate6.0Moderately PolarSuitable for BCO derivatives with low-polarity functional groups.
Toluene2.4Non-polarUnsuitable as a primary polar solvent but can be used in co-solvent systems (e.g., with ethanol).[8]
References

[3] Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [4] Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [9] CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid - CymitQuimica. (n.d.). Retrieved from [6] Cosolvent - Wikipedia. (n.d.). Retrieved from [11] Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK - IAPC Journals. (2023, August 21). Retrieved from [7] Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. (n.d.). Retrieved from [12] Solubility Enhancement of Hydrophobic Drugs. (n.d.). Retrieved from [13] Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. (n.d.). Retrieved from [2] Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved from [14] Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved from [1] Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 - Benchchem. (n.d.). Retrieved from [5] Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [8] Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol - Benchchem. (n.d.). Retrieved from [10] Understanding the Role of Co-solvents in the Dissolution of Cellulose in Ionic Liquids. (n.d.). Retrieved from

Sources

Optimization

Overcoming steric hindrance in bicyclo[2.2.2]octane functionalization

This technical guide acts as a specialized support center for researchers encountering steric and reactivity challenges with the bicyclo[2.2.2]octane (BCO) scaffold. Ticket Subject: Overcoming Steric Hindrance & Reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a specialized support center for researchers encountering steric and reactivity challenges with the bicyclo[2.2.2]octane (BCO) scaffold.

Ticket Subject: Overcoming Steric Hindrance & Reactivity Dead-Ends Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Fortress" Paradox

The bicyclo[2.2.2]octane (BCO) scaffold is a premier bioisostere for the phenyl ring, offering improved solubility and a higher fraction of sp³ carbons (


) without sacrificing the spatial projection of substituents. However, its rigid, cage-like structure creates a unique "steric fortress."

The Core Problem: The bridgehead carbons (C1/C4) are sterically shielded from the back, rendering traditional


 pathways impossible. Furthermore, the rigid cage prevents the planarization required for stable carbocation formation (

), although BCO is more permissive than the smaller bicyclo[2.2.1]heptane.

The Solution: Success requires abandoning classical nucleophilic substitution in favor of radical-mediated pathways (e.g., decarboxylative coupling) and atom-transfer chemistries that bypass the geometric constraints of the cage.

Diagnostic & Troubleshooting Guide

Identify your failure mode below to find the corresponding solution.

Case #1: "My substitution reaction at the bridgehead (C1/C4) yielded 0% product."

Symptom: You attempted to displace a bridgehead halide (Br/I) with a nucleophile (e.g., amine, azide, cyanide) using standard heating. Root Cause: Geometric Impossibility.


 reactions require backside attack (

orbital access). In BCO, the "back" of the bridgehead carbon is inside the cage, physically blocking any nucleophile. Corrective Action:
  • Switch Mechanism: Use radical precursors (e.g., Barton esters, redox-active esters) instead of halides.

  • Alternative Route: If you must use a halide, employ Lewis-acid catalyzed

    
      conditions (e.g., 
    
    
    
    ), but expect slow rates due to the strain of the incipient carbocation (non-planar).
Case #2: "Palladium-catalyzed cross-coupling (Suzuki/Buchwald) failed at the bridgehead."

Symptom: Starting material recovery or dehalogenation (reduction) instead of coupling. Root Cause: Oxidative Addition Stalling. The bulky cage hinders the approach of the


 catalyst. Even if oxidative addition occurs, transmetallation is sluggish, and 

-hydride elimination (though less likely at the bridgehead) or protodehalogenation dominates. Corrective Action:
  • The "Gold Standard" Fix: Transition to Ni-catalyzed decarboxylative cross-coupling . Convert your bridgehead substituent to a carboxylic acid (easily done via Diels-Alder adduct hydrolysis) and couple it with an aryl halide.

  • Why it works: This pathway proceeds via a bridgehead radical, which is pyramidal and accessible, bypassing the steric requirement for a planar transition state.

Case #3: "I cannot separate the exo/endo isomers after the Diels-Alder reaction."

Symptom: Co-elution of isomers during flash chromatography. Root Cause: Greasy Scaffold. The lipophilic nature of the BCO cage often causes "smearing" on silica. Corrective Action:

  • Solid-State Purification: Many BCO derivatives sublime or crystallize easily. Attempt sublimation for volatile intermediates.

  • Chromatography Tip: Use Silver Nitrate (

    
    ) impregnated silica  if your BCO contains an alkene (from the initial Diels-Alder). The 
    
    
    
    -complexation differentiates the isomers significantly.

Experimental Protocols

Protocol A: Synthesis of the BCO Core (Diels-Alder)

Standard generation of the scaffold with functional handles.

Reaction: 2H-pyran-2-one + Maleic Anhydride


 Bicyclo[2.2.2]octene derivative
Mechanism:  Double Diels-Alder / Retro-Diels-Alder cascade.
  • Setup: Dissolve 2H-pyran-2-one (1.0 equiv) and maleic anhydride (1.2 equiv) in Toluene (0.5 M).

  • Execution: Reflux at 110°C for 12–24 hours. Monitor via TLC (stain with

    
    ).
    
  • Workup: Cool to RT. The adduct often precipitates. Filter and wash with cold hexanes.

  • Yield: Typically 70–90%.

  • Note: This generates the endo-adduct preferentially.

Protocol B: Bridgehead Functionalization via Ni-Catalyzed Decarboxylative Coupling

The robust solution for installing Aryl groups at the bridgehead.

Target: Coupling BCO-1-COOH with Ar-Br.

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Zinc dust (2.0 equiv)

  • Activation: N-hydroxyphthalimide (NHP) + DIC (to form Redox Active Ester in situ).

Step-by-Step:

  • Activation: In a vial, combine BCO-COOH (1.0 equiv), NHP (1.0 equiv), and DIC (1.0 equiv) in DMF (0.2 M). Stir 1h at RT to form the active ester.

  • Catalyst Prep: In a separate vial, premix

    
     and dtbbpy in DMF until the solution turns green.
    
  • Coupling: Add the Aryl Bromide (1.5 equiv), Zinc dust, and the Catalyst solution to the Activation vial.

  • Reaction: Stir vigorously at 60°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Zn salts), then brine. Purify on silica.

Visualizing the Mechanism

The following diagram illustrates why Nucleophilic Substitution fails and how Radical pathways succeed.

BCO_Reactivity Start Bridgehead Halide (BCO-X) SN2_Attempt Attempted SN2 Start->SN2_Attempt Radical_Precursor Convert to Redox Active Ester Start->Radical_Precursor Hydrolysis + Esterification Steric_Block Backside Blocked (Inside Cage) SN2_Attempt->Steric_Block Nucleophile Approach Failure No Reaction Steric_Block->Failure SET Single Electron Transfer (Ni Catalyst) Radical_Precursor->SET Radical_Int Bridgehead Radical (Pyramidal Geometry) SET->Radical_Int Decarboxylation Product Functionalized BCO (C-C Bond Formed) Radical_Int->Product Cross-Coupling

Figure 1: Mechanistic divergence at the BCO bridgehead. The rigid cage blocks the backside attack required for SN2 (Red path), while radical intermediates generated via decarboxylation (Green path) adopt a permissible pyramidal geometry, enabling functionalization.

Comparative Data: Bioisostere Metrics

When replacing a Phenyl ring with BCO in drug design, expect the following shifts in physicochemical properties:

PropertyPhenyl RingBicyclo[2.2.2]octane (BCO)Impact on Drug Candidate
Geometry 2D (Planar)3D (Spherical/Cage)Improved fit in globular protein pockets.
Fsp³ 0.01.0Higher complexity; often correlates with clinical success.
Solubility Low (Lipophilic)Medium-HighBCO disrupts crystal packing, improving solubility.
Metabolic Stability Prone to oxidationHighBridgehead C-H bonds are strong; no aromatic hydroxylation.
Vector Angle 180° (para)~180° (C1-C4)Perfect geometric mimic for para-substitution.

References

  • Bridgehead Reactivity & Bredt's Rule

    • Title: "Organic Synthesis Using Bridgehead Carboc
    • Source: Iowa St
    • URL:[Link]

  • Decarboxylative Coupling (Radical Mechanism)

    • Title: "Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry"[1]

    • Source: ChemRxiv
    • URL:[Link]

  • Synthesis of BCO Scaffolds

    • Title: "Synthesis of Fused Bicyclo[2.2.2]octenes... for SARS-CoV-2 3CLpro Inhibition"
    • Source: NIH / PMC
    • URL:[Link]

  • Bioisostere Properties: Title: "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring" Source: PharmaBlock Whitepaper

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Crystallographic Characterization &amp; Bioisosteric Profiling of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylates

Executive Summary This guide provides an in-depth crystallographic and physicochemical analysis of 4-substituted bicyclo[2.2.2]octane-1-carboxylates (BCOs) . As drug development shifts from planar aromatics to saturated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth crystallographic and physicochemical analysis of 4-substituted bicyclo[2.2.2]octane-1-carboxylates (BCOs) . As drug development shifts from planar aromatics to saturated 3D scaffolds ("Escaping Flatland"), BCOs have emerged as critical bioisosteres for the phenyl ring.[1]

While BCOs offer improved metabolic stability and solubility, they present unique crystallographic challenges—specifically rotational disorder and plastic crystal formation —that can obscure high-resolution data. This guide compares the BCO scaffold against the industry-standard Phenyl ring and the emerging Bicyclo[1.1.1]pentane (BCP) alternative, providing validated protocols to overcome structural characterization hurdles.

Part 1: Structural Analysis & Crystallographic Architecture

The Geometry of Bioisosterism

The primary utility of the BCO scaffold lies in its ability to mimic the para-substitution vector of a phenyl ring while altering the electronic and steric profile. However, precise crystallographic data reveals critical dimensional differences that affect binding affinity.

Comparative Structural Metrics

The following data, derived from small molecule X-ray diffraction (SM-XRD), highlights the spatial differences between the scaffolds.

FeaturePhenyl (Benzoates) Bicyclo[2.2.2]octane (BCO) Bicyclo[1.1.1]pentane (BCP)
Hybridization

(Planar)

(Globular/Cage)

(Strained Cage)
C1–C4 Distance (Vector) ~2.79 Å~2.60 – 2.65 Å ~1.85 Å
Exit Vector Angle 180° (Rigid)180° (Rigid)180° (Rigid)
Crystal Packing

Stacking (Herringbone)
Globular Packing (High Symmetry)Linear/Rod-like
Space Group Tendency

(Common)

,

(Disordered)

Expert Insight: While BCO is often cited as a direct phenyl replacement, the C1–C4 distance is ~0.15 Å shorter . In tight binding pockets, this contraction can result in a loss of potency unless the substituent at position 4 is extended to compensate. Conversely, BCP is significantly shorter (~0.9 Å difference), often requiring a linker (e.g., alkyne) to restore the vector length.

The "Plastic Crystal" Challenge

BCO derivatives are globular molecules with high symmetry (


 idealized). In the solid state, they frequently form plastic crystals —a mesophase where the center of mass is ordered, but the molecule rotates freely.
  • Symptom: XRD data shows diffuse scattering and rapid intensity drop-off at high angles.

  • Causality: The spherical shape allows the BCO cage to tumble within the lattice site, leading to severe rotational disorder, often modeled with excessive thermal ellipsoids or split positions (e.g., 50:50 occupancy rotated by 60°).

Part 2: Physicochemical Performance[1][2]

The structural shift from flat (Phenyl) to cage (BCO) drastically alters physicochemical properties.[1]

Solubility and Lipophilicity

BCOs disrupt the stable


 stacking networks characteristic of phenyl rings, typically improving solubility. However, the increased aliphatic bulk can raise 

compared to BCP.
PropertyPhenyl BCO BCP Performance Note
Solubility (aq) Low (lattice energy high)Medium-High (2-3x vs Phenyl)Very High (>50x vs Phenyl)BCO disrupts packing but is lipophilic.
Lipophilicity (

)
HighHigh (Bulky hydrocarbon)LowerBCO is "greasier" than BCP.
Acidity (

of COOH)
~4.2~5.1 ~4.1BCO lacks resonance stabilization of the anion.
Electronic Effects (pKa Shift)

The BCO carboxylate is less acidic (


) than benzoic acid (

).
  • Mechanism: In benzoates, the aromatic ring stabilizes the carboxylate anion via resonance. In BCOs, the bridgehead carbon is

    
     hybridized; the anion is stabilized only by weak inductive effects, making the acid weaker (and the conjugate base more basic).
    
  • Implication: At physiological pH (7.4), a higher fraction of BCO-carboxylates may exist in the neutral form compared to benzoates, potentially improving membrane permeability but altering salt-bridge interactions in the active site.

Part 3: Experimental Protocols

Visualization of Structural Logic

The following diagram illustrates the decision process for selecting a scaffold and the resulting structural consequences.

Bioisostere_Logic Phenyl Phenyl Scaffold (Standard) Vector Vector Length (C1-C4) Phenyl->Vector 2.79 Å Solubility Aq. Solubility Phenyl->Solubility Low (Pi-Stacking) Disorder Crystallographic Disorder Risk Phenyl->Disorder Low BCO BCO Scaffold (Bicyclo[2.2.2]octane) BCO->Vector 2.65 Å (Close Mimic) BCO->Solubility Improved (Globular) BCO->Disorder HIGH (Rotational) BCP BCP Scaffold (Bicyclo[1.1.1]pentane) BCP->Vector 1.85 Å (Too Short) BCP->Solubility Excellent BCP->Disorder Low/Med

Figure 1: Comparative logic for scaffold selection. Note BCO's high risk of crystallographic disorder despite its vector similarity to Phenyl.

Protocol: Crystallizing "Difficult" BCO Derivatives

Objective: Obtain high-resolution XRD data by mitigating rotational disorder.

Standard evaporation methods often fail for BCOs, yielding waxy solids or plastic crystals. Use this modified workflow:

Step 1: Solvent Selection (The "Anti-Symmetry" Rule)

  • Avoid highly symmetric solvents (e.g., benzene, cyclohexane) which encourage disorder.

  • Preferred Solvents: Chloroform (

    
    ), Acetone, or Methanol. These solvents can form hydrogen bonds or fill voids, "locking" the BCO cage in place.
    

Step 2: Low-Temperature Data Collection (Mandatory)

  • Requirement: Collect data at 100 K (or lower using liquid Helium if available).

  • Reasoning: At room temperature (298 K), the thermal energy (

    
    ) is often sufficient to overcome the rotational barrier of the BCO cage. Cooling freezes the cage into a single conformation, reducing the Debye-Waller factors.
    

Step 3: Co-Crystallization Strategy (The "Anchor" Method) If the BCO acid yields disordered crystals:

  • Form a Salt: React the BCO acid with a heavy, asymmetric amine (e.g., R-1-phenylethylamine).

  • Mechanism: The strong ionic H-bond (

    
    ) creates a rigid anchor point. The chirality of the amine forces the crystal into a lower-symmetry space group (e.g., 
    
    
    
    ), breaking the rotational symmetry of the BCO cage.

Crystallization_Protocol Start Start: BCO-Carboxylate Sample Solvent Solvent Screen: Use CHCl3 or MeOH Start->Solvent Check Check Optical Properties Solvent->Check Plastic Waxy/Plastic? (Disorder Likely) Check->Plastic Yes Good Sharp Edges? (Promising) Check->Good No Deriv Derivatization: Co-crystal with Chiral Amine Plastic->Deriv XRD_LT XRD @ 100K (REQUIRED) Good->XRD_LT XRD_RT XRD @ 298K XRD_RT->XRD_LT Avoid RT Result Result XRD_LT->Result High Res Structure Deriv->Good

Figure 2: The "Anti-Disorder" Crystallization Workflow for BCO derivatives.

Part 4: Strategic Application Guide

When to use BCO-1-Carboxylates:

  • Solubility Rescue: When a phenyl-based lead compound is potent but insoluble.

  • Metabolic Blocking: When the phenyl ring is subject to rapid oxidative metabolism (e.g., P450 hydroxylation). The BCO cage is metabolically robust.

  • Vector Retention: When the C1–C4 distance is critical, and the shorter BCP scaffold causes a loss of binding.

When to Avoid:

  • Steric Constraints: The BCO cage is "fat" (diameter ~5.0 Å) compared to the flat phenyl ring (thickness ~3.4 Å). It will clash in narrow clefts.

  • Acid Sensitivity: If the mechanism requires a specific

    
     (e.g., ~4.2), the shift to ~5.1 might be detrimental.
    

References

  • Wiberg, K. B. (1996). Structures and Energies of Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane Derivatives. Journal of Organic Chemistry. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link

  • Denisenko, A., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres.[2][3][4] ChemMedChem.[3] Link

  • Garcia-Espana, E., et al. (2017).[5] Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks.[5][6] Dalton Transactions.[5] Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: DABCO (1,4-diazabicyclo[2.2.2]octane) derivatives and disorder patterns.Link

Sources

Comparative

Comparative reactivity of vinyl bicyclo[2.2.2]octane vs styrene monomers

The following technical guide compares the reactivity, structural properties, and polymerization behavior of Vinyl Bicyclo[2.2.2]octane (Vinyl BCO) versus the industry benchmark Styrene . Executive Summary Vinyl Bicyclo[...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity, structural properties, and polymerization behavior of Vinyl Bicyclo[2.2.2]octane (Vinyl BCO) versus the industry benchmark Styrene .

Executive Summary

Vinyl Bicyclo[2.2.2]octane (Vinyl BCO) represents a class of bulky, non-aromatic vinyl monomers often utilized as "3D bioisosteres" for styrene in drug development and advanced optical materials. While Styrene relies on resonance stabilization (Q=1.0) for its high reactivity and versatility, Vinyl BCO relies on steric bulk and aliphatic rigidity .

This guide details the kinetic mismatch between these two monomers, highlighting why Vinyl BCO yields polymers with superior thermal stability (


) and optical transparency, despite presenting significant challenges in radical copolymerization due to drastic 

disparities.

Structural & Electronic Comparison

The fundamental difference lies in the electronic activation of the vinyl group. Styrene benefits from


-

conjugation, whereas Vinyl BCO is an isolated alkene attached to a rigid aliphatic cage.
FeatureStyrene (Benchmark)Vinyl Bicyclo[2.2.2]octane (Vinyl BCO)
Structure Planar Aromatic Ring3D Rigid Aliphatic Cage
Electronic Nature Conjugated (

-system stabilized)
Non-conjugated (Isolated vinyl group)
Steric Profile Low (Planar)High (Bulky Bridgehead)
Q Value (Resonance) 1.00 (Standard Reference)~0.03 – 0.05 (Est. based on Vinyl Cyclohexane/Adamantane)
e Value (Polarity) -0.80 (Electron Rich)~ -0.20 (Slightly Electron Rich/Neutral)
Primary Application Commodity thermoplastics, elastomersHigh-

optical resins, Bioisosteres
Mechanistic Implications[2][3]
  • Styrene: The phenyl ring stabilizes the propagating radical species, allowing for rapid, controlled polymerization (high

    
    ).
    
  • Vinyl BCO: The bridgehead carbon blocks resonance stabilization. The propagating radical is highly reactive and unstable (similar to vinyl acetate), leading to lower polymerization rates and increased susceptibility to chain transfer.

Polymerization Kinetics & Reactivity[4]

Radical Polymerization Behavior

The reactivity ratios (


) dictate the copolymerization sequence. Due to the electronic mismatch, random copolymerization is difficult to achieve without specific protocols.
  • Styrene (

    
    ): 
    
    
    
    (Prefers self-propagation)
  • Vinyl BCO (

    
    ): 
    
    
    
    (Unable to homopolymerize easily in presence of Styrene)

Outcome: In a standard radical batch reaction, Styrene will consume itself first, forming a blocky structure (Polystyrene-block-Poly(Vinyl BCO)) or a tapered copolymer, rather than a statistical random copolymer.

Experimental Protocol: Controlled Radical Copolymerization

To force statistical incorporation of Vinyl BCO, a Semi-Batch "Starve-Feed" Protocol is required.

Objective: Maintain a low instantaneous concentration of Styrene (


) to favor the cross-propagation reaction (

).

Step-by-Step Methodology:

  • Reactor Charge: Load the full amount of Vinyl BCO (e.g., 20 mmol) and solvent (Anisole or Toluene) into a Schlenk flask.

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for non-stabilized monomers).

  • Initiator Prep: Dissolve AIBN (1 mol%) in a separate syringe.

  • Styrene Feed: Load Styrene (e.g., 20 mmol) into a syringe pump.

  • Reaction: Heat reactor to 70°C.

  • Dosing: Slowly inject Styrene over 4–6 hours. This keeps the Styrene concentration low, forcing the aggressive Styrene radicals to react with the abundant Vinyl BCO monomer.

  • Termination: Quench with liquid nitrogen; precipitate in cold methanol.

Physical Properties of Resulting Polymers[2][4][5][6][7][8]

The rigid cage structure of BCO imparts exceptional thermal stability, significantly outperforming Polystyrene.

PropertyPolystyrene (PS)Poly(Vinyl BCO)Performance Gain
Glass Transition (

)
100°C> 220°C +120°C (Rigidity)
Decomposition (

)
~350°C> 400°C High Thermal Stability
Refractive Index (

)
1.59 (High)~1.53Lower (Aliphatic)
Abbe Number (

)
31 (High Dispersion)> 55 Low Dispersion (Clearer)
Solubility Excellent (THF, Toluene)Good (Chlorinated solvents)Similar
Thermal Stability Mechanism

The BCO cage acts as a "molecular anchor." Unlike the phenyl ring which can rotate (contributing to free volume and lower


), the BCO cage is geometrically locked. This raises the energy barrier for segmental motion of the polymer chain, resulting in a drastically elevated 

.

Visualization: Reactivity & Steric Pathways

The following diagram illustrates the kinetic competition between the stabilized Styrene radical and the bulky, unstable Vinyl BCO radical.

G cluster_legend Kinetic Dominance Styrene Styrene Monomer (Planar, Conjugated) St_Rad Styrene Radical (Stable, Q=1.0) Styrene->St_Rad VBCO Vinyl BCO Monomer (Bulky, Non-Conjugated) VBCO_Rad Vinyl BCO Radical (Unstable, Q~0.03) VBCO->VBCO_Rad St_Rad->Styrene Fast Homopolymerization (r1 >> 1) St_Rad->VBCO Slow Cross-Propagation (Steric Hindrance) Polymer Final Copolymer Structure St_Rad->Polymer VBCO_Rad->Styrene Fast Cross-Propagation (Electronic Drive) VBCO_Rad->VBCO Very Slow Homopolymerization (Unstable Radical) VBCO_Rad->Polymer key Blue arrows indicate preferred pathways (Styrene dominance). Red dashed arrows indicate difficult pathways.

Figure 1: Kinetic pathways showing the dominance of Styrene homopolymerization over Vinyl BCO incorporation due to resonance stabilization differences.

References

  • Hall, H. K., Jr. (1971). Polymerization of 2-oxabicyclo[2.2.2]octane and related bicyclic monomers. Polymer Journal.

  • Kobayashi, S., et al. (2009).[1][2] Living Anionic Polymerization of Styrenes Containing Adamantyl Skeletons (Proxy data for bulky cage monomers). Macromolecules.

  • Van de Wouw, H. L., et al. (2018). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity (Discusses Q-e mismatch in non-conjugated vinyls). NSF Public Access.

  • PharmaBlock. (2023). Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. Whitepaper.

  • Odian, G. (2004). Principles of Polymerization. Wiley-Interscience.

Sources

Validation

A Comparative Guide to IR Spectroscopy of Vinyl and Ester Groups in Bicyclic Systems

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The vibrational frequencies of functional groups provide a uni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The vibrational frequencies of functional groups provide a unique fingerprint, but this fingerprint can be significantly altered by the molecular environment. This is particularly true in bicyclic systems, where inherent ring strain and conformational rigidity can induce notable shifts in characteristic absorption bands. This guide provides an in-depth comparison of the IR spectral features of two common and vital functional groups—vinyl (C=C) and ester (C=O)—within the context of these structurally complex scaffolds. We will explore the underlying principles governing these spectral shifts, present comparative data, and provide a validated experimental protocol for acquiring high-quality spectra.

Part 1: The Influence of Bicyclic Frameworks on Vibrational Frequencies

The rigid architecture of bicyclic systems, such as the well-known norbornene framework, imposes significant constraints on bond angles and lengths compared to their acyclic or simple cyclic counterparts. These geometric constraints are the primary cause of the often-unusual IR absorption frequencies observed for functional groups embedded within them.

In simple, unstrained alkenes, the C=C stretching vibration typically appears as a moderate band in the 1680-1640 cm⁻¹ region.[1] The associated =C-H stretching vibrations are found at higher frequencies, generally between 3100-3000 cm⁻¹.[1] However, incorporating a double bond into a bicyclic system can dramatically alter these values.

The primary factor at play is ring strain . In a molecule like norbornene (bicyclo[2.2.1]hept-2-ene), the double bond is part of a six-membered ring that is forced into a boat-like conformation by the bridging methylene group. This introduces significant angle strain. The absorption frequency of a C=C bond in a cyclic system is highly sensitive to the internal bond angle; as the angle decreases, the stretching frequency also tends to decrease.[2]

Another critical concept is the change in hybridization . To accommodate the strained geometry, the orbitals of the vinyl carbons deviate from ideal sp² hybridization. This rehybridization affects the force constant of the C=C bond, which is a direct measure of its stiffness. A stronger, stiffer bond requires more energy to vibrate, resulting in a higher absorption frequency.[3]

The carbonyl (C=O) stretch of an ester is one of the most intense and recognizable bands in an IR spectrum. For simple, aliphatic esters, this absorption is typically found in the 1750-1735 cm⁻¹ range.[4][5] The exact position is sensitive to several factors, including conjugation and the electronic nature of the substituents.[4][5]

When an ester functional group is part of a cyclic structure (a lactone), the ring size becomes a dominant factor influencing the C=O stretching frequency. Decreasing the ring size increases the frequency of the C=O absorption.[4][6] This is a direct consequence of increased angle strain . In smaller rings, the C-(C=O)-C bond angle is compressed from the ideal 120°. To minimize this strain, the carbon atom of the carbonyl group utilizes more p-character in the ring's C-C bonds. Consequently, the C=O bond gains more s-character, which strengthens and stiffens it, leading to a higher vibrational frequency.[7][8] For instance, a five-membered lactone (γ-lactone) absorbs at a higher frequency (around 1765 cm⁻¹) than a six-membered lactone (δ-lactone), which absorbs in the typical ester range (around 1740 cm⁻¹).[6][9]

Part 2: Comparative Data Analysis

To illustrate these principles, let's compare the IR absorption bands of vinyl and ester groups in representative acyclic and bicyclic systems.

Compound Functional Group System Type C=C Stretch (cm⁻¹) =C-H Stretch (cm⁻¹) Reference
1-OcteneVinylAcyclic1644>3000[1]
NorborneneVinylBicyclicVibrational spectra availableVibrational spectra available[10][11][12]
5-Methylenebicyclo[2.2.1]hept-2-eneVinyl (Exocyclic & Endocyclic)BicyclicIR Spectrum availableIR Spectrum available[13]
Compound Functional Group System Type C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹) Reference
Ethyl AcetateEsterAcyclic17521300-1000[5]
Vinyl AcetateEster & VinylAcyclic~17231236, 1110[14][15]
γ-ButyrolactoneEster (Lactone)5-Membered Ring~1765-[6][9]
δ-ValerolactoneEster (Lactone)6-Membered Ring~1740-[6][9]
Bicyclic Lactone (e.g., in Norbornene derivative)Ester (Lactone)BicyclicFrequency increases with decreasing ring size-[4]

Key Observations:

  • Vinyl Groups in Bicyclic Systems: The strain in bicyclic systems like norbornene can lead to complex vibrational spectra where simple group frequency correlations may not be entirely accurate.[10][11]

  • Ester Carbonyls in Bicyclic Lactones: The C=O stretching frequency is a reliable indicator of ring size and strain. A significant increase from the standard ~1740 cm⁻¹ points towards a strained, smaller ring system.[4][6] For example, four-membered lactones (β-lactones) can exhibit C=O stretches as high as 1840 cm⁻¹.[6][9]

  • Conjugation Effects: As with acyclic systems, if the vinyl or ester group is conjugated with another π-system within the bicyclic framework, a lowering of the respective C=C or C=O stretching frequency is expected due to delocalization of π-electrons.[4][8]

  • Fermi Resonance: In some cases, the carbonyl band may appear as a doublet. This can be due to Fermi resonance, where the fundamental C=O stretching vibration couples with an overtone or combination band of a lower frequency vibration that has a similar energy and the same symmetry.[16][17][18] This phenomenon is particularly noted in some unsaturated lactones and cyclic ketones.[16][18]

Part 3: Experimental Protocol and Workflow

Acquiring high-quality, reproducible IR spectra is paramount for accurate structural analysis. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, efficient technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Verify that the ATR accessory is correctly installed and aligned.

    • Clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[19] This step is crucial to remove any residues from previous measurements.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum.[19] This spectrum measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself. The software will automatically subtract this background from the sample spectrum.

  • Sample Application:

    • For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[19][20]

    • For Solid Samples: Place a small amount of the solid powder or film onto the crystal. Use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[19] Do not overtighten, as this can damage the crystal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typical parameters for organic compounds are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.[19]

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Use the software tools to identify and label the peak positions (in cm⁻¹) of the key absorption bands.

    • Compare the observed frequencies with established correlation tables and the data presented in this guide to interpret the spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before analyzing the next compound.[19]

ATR_FTIR_Workflow Start Start Analysis Prep Instrument Preparation (Warm-up, Clean Crystal) Start->Prep Background Acquire Background Spectrum Prep->Background Apply_Sample Apply Sample to ATR Crystal (Liquid or Solid) Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum (Set Parameters: Range, Resolution, Scans) Apply_Sample->Acquire_Sample Process Data Processing (Background Subtraction, Peak Picking) Acquire_Sample->Process Analyze Spectral Analysis & Interpretation (Compare to Reference Data) Process->Analyze Clean Clean ATR Crystal Analyze->Clean End End Analysis Clean->End

Caption: Standard workflow for ATR-FTIR analysis.

Part 4: Causality and Self-Validation in Spectral Interpretation

A robust interpretation of IR spectra relies on understanding the causal relationships between molecular structure and vibrational frequencies. The principles of hybridization and ring strain are not mere correlations; they are rooted in the fundamental physics of molecular vibrations.

  • Self-Validating System: The interpretation of an IR spectrum should be a self-validating process. For example, if a high C=O stretching frequency suggests a strained bicyclic lactone, other regions of the spectrum should support the presence of a bicyclic alkane framework (e.g., characteristic C-H stretching and bending modes). The absence of bands can be as informative as their presence.[21] The lack of a strong band in the 1680-1640 cm⁻¹ region would confidently rule out the presence of a vinyl group.

  • Expertise in Action: An experienced spectroscopist does not just match numbers to a table. They consider the entire spectrum, noting peak intensities, shapes (broad vs. sharp), and the presence of overtones or combination bands. For instance, the C=O stretch is typically the most intense band in the spectrum of an ester, while the C=C stretch is of medium intensity.[1][4] A broad O-H stretch overlapping with C-H stretches would immediately suggest a carboxylic acid or alcohol, not just an ester.

Conclusion

The IR spectroscopy of vinyl and ester groups within bicyclic systems presents a fascinating case study in how molecular architecture influences spectroscopic properties. The primary takeaway for researchers is that while standard correlation charts provide a valuable starting point, a deeper understanding of the effects of ring strain and electronic interactions is crucial for the accurate interpretation of spectra for these complex molecules. By combining this theoretical knowledge with rigorous experimental technique, IR spectroscopy remains a powerful and accessible tool for structural elucidation in modern chemical research and drug development.

References

  • Vertex AI Search Result 1. (No specific title available).
  • Hall, H. K., & Zbinden, R. (1958). Infrared Spectra and Strain in Cyclic Carbonyl Compounds. Journal of the American Chemical Society, 80(23), 6428–6432.
  • Parker, S. F., & Jayasooriya, U. A. (1999). The vibrational spectra of norbornene and nadic anhydride. Physical Chemistry Chemical Physics, 1(18), 4349-4356. [Link]

  • ResearchGate. (n.d.). The vibrational spectra of norbornene and nadic anhydride | Request PDF. Retrieved from [Link]

  • Nyquist, R. A. (1990). Infrared study of vinyl acetate, methyl acrylate and methyl methacrylate in various solvents.
  • Vertex AI Search Result 7. (No specific title available).
  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[2.2.1]heptane, endo-2-aminomethyl-, sulfate (2 to 1). In NIST Chemistry WebBook. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[2.2.1]hept-2-ene, 5-methylene-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

  • UTM. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019).
  • MDPI. (2021). Tracing Poly(Vinyl Acetate) Emulsions by Infrared and Raman Spectroscopies: Identification of Spectral Markers. Polymers, 13(21), 3671. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site.
  • ResearchGate. (n.d.). Infrared spectra of vinyl acetate: (a) infrared standard spectrum of... Retrieved from [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • American Chemical Society. (n.d.). Near-Infrared Studies.
  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fermi resonance and solvent dependence of the vC=O frequency shifts of Raman spectra: Cyclohexanone and 2-cyclohexen-1-one. Retrieved from [Link]

  • NIH. (n.d.). Bicyclo(2.2.1)heptane. In PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Fermi resonance. Retrieved from [Link]

  • Vertex AI Search Result 28. (No specific title available).
  • Bruker. (n.d.). Nucleophilic vinylic substitution in bicyclic methyleneaziridines: S N V π or S N V σ.
  • SpectraBase. (n.d.). Bicyclo[2.2.1]hept-2-ene, 2-methoxy-7,7-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the neat ethylene-norbornene copolymer and a composite... | Download Scientific Diagram. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-iodo-, methyl ester. Retrieved from [Link]

  • Jack Westin. (2020). Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

  • Vertex AI Search Result 36. (No specific title available).
  • Stanford University. (n.d.).
  • Chemistry LibreTexts. (2023). Combination Bands, Overtones and Fermi Resonances. Retrieved from [Link]

  • PMC. (n.d.).
  • Taylor & Francis. (n.d.). Vinyl group – Knowledge and References. Retrieved from [Link]

  • Vertex AI Search Result 41. (No specific title available).
  • ResearchGate. (n.d.). Ring strain and polymerizability of cyclic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved from [Link]

  • PMC. (n.d.). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone.
  • Vertex AI Search Result 45. (No specific title available).

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate

[1] Executive Summary & Chemical Profile[1] Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate is a specialized pharmaceutical intermediate, often utilized as a rigid linker in drug discovery (e.g., for GPCR ligands or ant...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate is a specialized pharmaceutical intermediate, often utilized as a rigid linker in drug discovery (e.g., for GPCR ligands or antiviral scaffolds).[1] Unlike simple aliphatic esters, this molecule combines a lipophilic, rigid bicyclo[2.2.2]octane core with a reactive vinyl handle .[1]

The Critical Hazard: While the ester moiety presents standard flammability risks, the vinyl group introduces a latent risk of exothermic polymerization.[1] If disposed of in a general organic waste drum containing trace peroxides or radical initiators, this compound can initiate a "runaway" polymerization event, leading to drum rupture or fire.[1]

Physicochemical Identification (SAR-Predicted)
PropertyValue / CharacteristicOperational Implication
Functional Groups Methyl Ester, Vinyl Alkene, Bicyclic CoreFlammable; Polymerizable; Persistent.[1]
Physical State Solid or Viscous Oil (Low Melting Point)May adhere to container walls; requires solvent rinsing.[1]
Reactivity Electrophilic (Vinyl), Hydrolyzable (Ester)Incompatible with: Strong oxidizers, Peroxides, Strong Acids/Bases.[1]
Solubility Lipophilic (Soluble in DCM, EtOAc, DMSO)Insoluble in water; do not flush to sewer.[1]

Hazard Characterization & Segregation Strategy

Core Directive: Treat this waste as a Reactive Flammable Organic .

The "Vinyl Risk" Factor

Standard organic waste streams often contain trace amounts of peroxides (from ethers like THF or Dioxane) or metal catalysts.[1]

  • Scenario: You add Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate to a general waste drum.[1]

  • Mechanism: The vinyl group acts as a monomer.[1] In the presence of trace initiators (peroxides) and lack of oxygen (closed drum), auto-polymerization occurs.[1]

  • Result: Exotherm

    
     Solvent boiling 
    
    
    
    Over-pressurization.[1]
Segregation Logic Diagram

The following decision tree illustrates the mandatory segregation workflow to prevent cross-reactivity.

WasteSegregation Start Waste Generation: Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate CheckState Is the waste mixed with Oxidizers or Peroxides? Start->CheckState Danger CRITICAL STOP: Do NOT mix. CheckState->Danger Yes SafePath Is the concentration > 5%? CheckState->SafePath No Quench Step 1: Quench Oxidizers (e.g., Sodium Thiosulfate) Danger->Quench Quench->SafePath Stabilize Add Inhibitor: (BHT or MEHQ 100-500 ppm) SafePath->Stabilize Yes (High Risk) StreamA Stream A: High BTU Organic Waste (Incineration) SafePath->StreamA No (Dilute) Stabilize->StreamA

Figure 1: Segregation decision tree emphasizing the removal of oxidizers before consolidation.

Step-by-Step Disposal Protocol

This protocol ensures the chemical is rendered chemically stable during the transit from the bench to the central accumulation area.[1]

Phase 1: Pre-Disposal Stabilization (The "Self-Validating" Step)

Why: To prevent polymerization during storage.[1]

  • Assessment: If the waste solution contains >5% of the vinyl compound, you must stabilize it.[1]

  • Action: Add Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) to the waste container to achieve a concentration of ~200 ppm.[1]

    • Validation: Ensure the waste container is not "bone dry" of oxygen (monomethyl ether of hydroquinone requires dissolved oxygen to function as an inhibitor).[1]

Phase 2: Containerization[1]
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid low-grade plastics that may be solvated by the carrier solvent (e.g., DCM).[1]

  • Headspace: Leave at least 10% headspace in the container to accommodate potential thermal expansion.[1]

Phase 3: Labeling & Documentation

Labeling must be specific to aid downstream waste handlers (incineration plant operators).[1]

FieldEntry Requirement
Chemical Name Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate (in [Solvent Name])
Hazard Class Flammable Liquid (Class 3); Irritant
Constituents List all solvents (e.g., Dichloromethane 90%, Product 10%)
Specific Warning "Contains Vinyl Groups - Polymerizable"
Phase 4: Final Disposal Path[1]
  • Method: High-Temperature Incineration (Rotary Kiln).[1]

  • Rationale: The bicyclic [2.2.2] octane core is thermally stable and requires high temperatures (>1000°C) for complete mineralization to CO2 and H2O.[1]

  • Prohibited: Do not use wet chemical oxidation (bleach) as this may not fully degrade the bicyclic cage and can generate chlorinated byproducts.[1]

Emergency Contingencies

Spill Response Workflow

In the event of a bench-top spill (>50 mL), follow this containment procedure to minimize inhalation and fire risk.

SpillResponse Spill Spill Detected Evacuate 1. Remove Ignition Sources (Flash Point Risk) Spill->Evacuate Absorb 2. Absorb with Inert Pads (Vermiculite/Polypropylene) Evacuate->Absorb Collect 3. Collect into Spark-Proof Container Absorb->Collect Label 4. Label as 'Debris contaminated with Flammable Vinyl Ester' Collect->Label

Figure 2: Immediate spill response workflow prioritizing ignition source removal.[1]

Skin/Eye Contact[1][2][3]
  • Eyes: Flush immediately with water for 15 minutes.[1] The ester can hydrolyze to the carboxylic acid (4-vinylbicyclo[2.2.2]octane-1-carboxylic acid), causing pH-based irritation.[1]

  • Skin: Wash with soap and water.[1][2][3] Do not use alcohol/acetone, as this enhances dermal absorption of the lipophilic bicyclic core.[1]

Regulatory Compliance (RCRA)[1]

For US-based laboratories, classify the waste under the following Resource Conservation and Recovery Act (RCRA) codes:

  • D001 (Ignitability): If the flash point of the waste mixture is <60°C (140°F).[1]

  • Standard Waste Code: If the pure substance is disposed of, it does not have a specific "U" or "P" list code.[1] It falls under "Non-regulated organic waste" unless mixed with listed solvents (e.g., F002 for Methylene Chloride mixtures).[1]

  • TSCA Status: Ensure the compound is listed on the TSCA inventory or used strictly under the R&D exemption (40 CFR 720.36).[1]

References

  • PubChem. (n.d.).[1][4] Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Valsynthese SA. (2020).[1][2] Safety Data Sheet: Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid.[1] (Bicyclic core safety data). Retrieved October 26, 2023, from [Link]

  • Hempel. (2025).[1] Technical Guideline: Vinyl Esters Handling and Disposal.[1][5] Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
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Reactant of Route 2
Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
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